Lomitapide-d4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
857296-42-5 |
|---|---|
Fórmula molecular |
C39H37F6N3O2 |
Peso molecular |
697.7 g/mol |
Nombre IUPAC |
9-[2,2,3,3-tetradeuterio-4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide |
InChI |
InChI=1S/C39H37F6N3O2/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49)/i7D2,8D2 |
Clave InChI |
MBBCVAKAJPKAKM-OSEHSPPNSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthesis of Lomitapide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a proposed synthesis of Lomitapide-d4, a deuterated analog of the microsomal triglyceride transfer protein (MTP) inhibitor, Lomitapide. This document is intended for an audience with a strong background in chemistry and pharmacology.
Introduction to Lomitapide
Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), which plays a crucial role in the assembly of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines. By inhibiting MTP, Lomitapide effectively reduces the secretion of very-low-density lipoprotein (VLDL) and chylomicrons, leading to a significant reduction in low-density lipoprotein cholesterol (LDL-C) levels. It is primarily used as an adjunct therapy for patients with homozygous familial hypercholesterolemia (HoFH). The deuteration of pharmaceuticals, such as in this compound, is a strategy often employed in drug discovery and development to investigate the metabolic fate of a drug, potentially altering its pharmacokinetic profile.
Chemical Properties of Lomitapide and this compound
| Property | Lomitapide | This compound (Proposed) |
| Molecular Formula | C₃₉H₃₇F₆N₃O₂ | C₃₉H₃₃D₄F₆N₃O₂ |
| Molecular Weight | 693.72 g/mol | 697.74 g/mol |
| CAS Number | 182431-12-5 | Not available |
| Appearance | White to off-white powder | Assumed to be a white to off-white powder |
| Solubility | Soluble in DMSO and ethanol | Expected to have similar solubility to Lomitapide |
Proposed Synthesis of this compound
A specific, published synthesis for this compound is not currently available. However, a plausible synthetic route can be devised based on the known synthesis of Lomitapide, incorporating a deuterated starting material. The key step involves the introduction of a deuterated butyl group.
Overall Synthetic Strategy
The synthesis of Lomitapide generally involves the coupling of two key intermediates: a fluorene-containing fragment and a piperidine-containing fragment. To synthesize this compound, a deuterated version of the fluorene (B118485) fragment, specifically 9-(4,4-dideuterio-4-bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide, can be utilized. This intermediate can then be coupled with the piperidine (B6355638) fragment.
Experimental Protocol (Proposed)
Step 1: Synthesis of 9-(4,4-dideuterio-4-hydroxybutyl)-9H-fluorene-9-carboxylic acid
-
To a solution of 9H-fluorene-9-carboxylic acid in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, add n-butyllithium at -78°C.
-
After stirring for 30 minutes, add a solution of 1-bromo-4,4-dideuterio-4-hydroxybutane in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and acidify with HCl.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the desired product.
Step 2: Synthesis of 9-(4,4-dideuterio-4-bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide
-
The carboxylic acid from Step 1 is converted to its acid chloride using oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in dichloromethane (B109758) (DCM).
-
The resulting acid chloride is then reacted with 2,2,2-trifluoroethylamine (B1214592) in the presence of a base such as triethylamine (B128534) to form the corresponding amide.
-
The hydroxyl group is then converted to a bromide using a suitable brominating agent, such as phosphorus tribromide or carbon tetrabromide/triphenylphosphine.
Step 3: Synthesis of N-(piperidin-4-yl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxamide
-
This intermediate is prepared according to known literature procedures, typically involving the acylation of 4-amino-1-benzylpiperidine (B41602) with 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride, followed by debenzylation.
Step 4: Final Coupling to Yield this compound
-
The deuterated fluorene fragment from Step 2 is coupled with the piperidine fragment from Step 3 in a suitable solvent such as DMF with a base (e.g., potassium carbonate) to yield this compound.
-
The final product is purified by column chromatography.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Mechanism of Action: Signaling Pathway
Lomitapide exerts its lipid-lowering effects by directly inhibiting the microsomal triglyceride transfer protein (MTP). The signaling pathway is focused on the intracellular process of lipoprotein assembly.
Caption: Signaling pathway of Lomitapide's mechanism of action.
Conclusion
This compound represents an important tool for researchers studying the pharmacokinetics and metabolism of Lomitapide. While a definitive synthesis has not been published, this guide provides a plausible and chemically sound approach for its preparation. The provided diagrams and data serve as a valuable resource for professionals in the fields of medicinal chemistry and drug development. Further experimental validation of the proposed synthesis and characterization of this compound is warranted.
The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Lomitapide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard for achieving reliable and reproducible results. This technical guide delves into the core principles and practical application of Lomitapide-d4 as an internal standard for the quantification of the lipid-lowering agent, Lomitapide.
This compound, a deuterated analog of Lomitapide, serves as an ideal internal standard due to its near-identical physicochemical properties to the parent drug. This guide will elucidate the mechanism by which this compound compensates for variability throughout the analytical process, from sample preparation to final detection, ensuring the integrity of pharmacokinetic and toxicokinetic data.
The Fundamental Principle: Mitigating Analytical Variability
The core function of an internal standard in LC-MS/MS analysis is to correct for the inevitable variations that can occur during sample processing and instrumental analysis. These variations can arise from multiple sources, including:
-
Sample Preparation: Inconsistent recovery during extraction procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Instrumental Analysis: Fluctuations in injection volume, ionization efficiency in the mass spectrometer source, and detector response over time.
By introducing a known quantity of this compound to every sample, including calibration standards and quality controls, a ratio of the analyte (Lomitapide) response to the internal standard (this compound) response is used for quantification. Because this compound behaves almost identically to Lomitapide, any variations affecting the analyte will similarly affect the internal standard. This ratiometric measurement effectively cancels out these sources of error, leading to significantly improved accuracy and precision.
Why Deuterated Analogs are Superior
Stable isotope-labeled internal standards, such as this compound, are considered the benchmark for a number of key reasons:
-
Co-elution: this compound is chromatographically indistinguishable from Lomitapide, meaning they elute from the liquid chromatography column at the same time. This is crucial for compensating for matrix effects, where co-eluting endogenous components of the biological matrix can suppress or enhance the ionization of the analyte. Since both compounds experience the same matrix effects at the same time, the ratio of their signals remains constant.
-
Identical Extraction Recovery: The chemical and physical properties of Lomitapide and this compound are so similar that their recovery during sample preparation steps is virtually identical.
-
Similar Ionization Efficiency: Both compounds exhibit nearly the same ionization behavior in the mass spectrometer's ion source.
-
Mass Differentiation: Despite their similarities, the deuterium (B1214612) labeling results in a mass shift (in this case, +4 Da) that allows the mass spectrometer to distinguish between the analyte and the internal standard.
The following diagram illustrates the logical relationship of using an internal standard to correct for analytical variability.
Caption: Logical workflow of internal standard correction.
Experimental Protocol for the Quantification of Lomitapide in Human Plasma
The following provides a detailed methodology for a typical bioanalytical assay for Lomitapide using this compound as an internal standard.
1. Materials and Reagents
-
Lomitapide reference standard
-
This compound internal standard
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Lomitapide and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Lomitapide by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of Lomitapide into blank human plasma.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 25 µL of 50:50 acetonitrile:water is added).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
The following diagram illustrates the experimental workflow for sample preparation and analysis.
Caption: Experimental workflow for Lomitapide bioanalysis.
4. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation of Lomitapide from matrix components.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lomitapide: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific values to be optimized).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific values to be optimized).
-
Quantitative Data Summary
A validated bioanalytical method for Lomitapide using this compound as an internal standard would be expected to meet the following performance criteria as stipulated by regulatory guidelines (e.g., FDA, EMA).
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Curve Range | To be determined based on expected concentrations (e.g., 1 - 1000 ng/mL) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% |
| Intra-day and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day and Inter-day Accuracy (%Bias) | Within ±15% (Within ±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor CV ≤ 15% |
| Stability (Freeze-thaw, Bench-top, Long-term) | Mean concentration within ±15% of nominal concentration |
Conclusion
The use of this compound as an internal standard is integral to the development of a robust, reliable, and regulatory-compliant bioanalytical method for the quantification of Lomitapide in biological matrices. Its mechanism of action relies on the fundamental principles of isotope dilution mass spectrometry, where its near-identical chemical and physical properties to the analyte allow for effective compensation of analytical variability. This technical guide provides the foundational knowledge and a practical framework for researchers, scientists, and drug development professionals to implement this gold-standard approach in their bioanalytical workflows, ultimately ensuring the generation of high-quality data for critical decision-making in drug development.
Decoding the Certificate of Analysis for Lomitapide-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a typical Certificate of Analysis (CoA) for Lomitapide-d4, a deuterated internal standard crucial for the accurate quantification of Lomitapide (B243) in biological matrices. Understanding the components of a CoA is paramount for ensuring the quality, reliability, and regulatory compliance of research and drug development activities. This document will dissect the key analytical data, detail the experimental methodologies, and visualize the underlying scientific principles and workflows.
Introduction to Lomitapide and the Role of this compound
Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a key enzyme in the assembly of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestine.[1][2] By inhibiting MTP, Lomitapide effectively reduces the production of very-low-density lipoprotein (VLDL) and chylomicrons, leading to a significant decrease in low-density lipoprotein cholesterol (LDL-C) levels.[1][3] This mechanism makes it a valuable therapeutic agent for managing homozygous familial hypercholesterolemia (HoFH), a rare and severe genetic disorder.[3][4]
In clinical and preclinical studies, the accurate measurement of Lomitapide concentrations is essential. This compound, a stable isotope-labeled version of Lomitapide, serves as an ideal internal standard for bioanalytical methods, most notably liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) atoms increase the molecular weight of the compound without significantly altering its chemical properties, allowing it to be distinguished from the unlabeled drug during analysis.[5][6] This ensures precise and accurate quantification by correcting for variations in sample preparation and instrument response.[6]
Anatomy of a this compound Certificate of Analysis
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. It is a critical component of quality assurance and regulatory compliance in the pharmaceutical industry.[7][8][9] Below is a breakdown of the typical sections found on a CoA for this compound, accompanied by representative data.
Product and Batch Information
This section provides fundamental identification details for the specific lot of this compound.
| Parameter | Specification |
| Product Name | This compound |
| Catalogue Number | Varies by supplier |
| Batch/Lot Number | Unique alphanumeric identifier |
| Molecular Formula | C₃₉H₃₃D₄F₆N₃O₂ |
| Molecular Weight | 697.75 g/mol |
| CAS Number | Not available (specific to deuterated form) |
| Storage Condition | -20°C, protected from light |
| Retest Date | Typically 1-2 years from date of analysis |
Physicochemical Properties
This section details the physical and chemical characteristics of the compound.
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Solubility | Soluble in DMSO, Methanol | Conforms | Visual Inspection |
Analytical Data for Quality Control
This is the core of the CoA, presenting the results of various analytical tests to confirm the identity, purity, and quality of the this compound standard.
| Test | Method | Specification | Result |
| Identity | ¹H-NMR | Conforms to structure | Conforms |
| LC-MS | Conforms to reference mass | Conforms | |
| Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% | 99.6% |
| Deuterium Incorporation | Mass Spectrometry | ≥ 98% atom % D | 99.2% atom % D |
| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |
Detailed Experimental Protocols
The following sections outline the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the chemical purity of the this compound sample by separating it from any potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted with the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 10 90 25 10 90 26 70 30 | 30 | 70 | 30 |
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity, Isotopic Purity, and Deuterium Incorporation
Objective: To confirm the molecular weight of this compound and to determine the isotopic purity and the extent of deuterium incorporation.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
Procedure:
-
The sample is introduced into the mass spectrometer via direct infusion or through an LC system.
-
The instrument is operated in positive ion mode.
-
The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.
-
Identity Confirmation: The observed m/z of the protonated molecule [M+H]⁺ is compared to the theoretical m/z for this compound.
-
Isotopic Purity and Deuterium Incorporation: The relative intensities of the mass peaks corresponding to the unlabeled (d0) and partially deuterated species are measured and compared to the intensity of the desired d4 peak. Isotopic purity is the percentage of the d4 species relative to all deuterated forms. Deuterium incorporation is the percentage of deuterium atoms at the intended labeling positions.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound and to verify the positions of deuterium labeling.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
The this compound sample is dissolved in the deuterated solvent.
-
The ¹H-NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed and compared to the expected spectrum for Lomitapide. The absence or significant reduction of signals at the positions of deuterium labeling confirms successful incorporation.
Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis
Objective: To identify and quantify any residual solvents from the synthesis and purification processes.[10][11][12]
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
Procedure:
-
Sample Preparation: A known amount of the this compound sample is weighed into a headspace vial and dissolved in a suitable solvent (e.g., DMSO).
-
The vial is sealed and heated to allow volatile solvents to partition into the headspace.
-
A sample of the headspace gas is injected into the GC.
-
The separation of solvents is achieved on an appropriate capillary column.
-
Data Analysis: The retention times of any detected peaks are compared to those of known solvent standards for identification. The peak areas are used for quantification against a calibration curve. The results are compared against the limits set by regulatory guidelines such as USP <467>.[7][11]
Karl Fischer Titration for Water Content Determination
Objective: To determine the amount of water present in the this compound sample.[8][13][14]
Instrumentation:
-
Karl Fischer titrator (volumetric or coulometric).
Procedure:
-
The titrator is standardized using a known amount of water.
-
A known amount of the this compound sample is introduced into the titration cell containing a Karl Fischer reagent.
-
The reagent reacts with the water in the sample.
-
The amount of reagent consumed is used to calculate the water content.
-
The choice between volumetric and coulometric titration depends on the expected water content, with the coulometric method being more sensitive for trace amounts.[13]
Visualizing Key Concepts
Lomitapide's Mechanism of Action: MTP Inhibition
Lomitapide's therapeutic effect is derived from its inhibition of the Microsomal Triglyceride Transfer Protein (MTP). The following diagram illustrates this signaling pathway.
General Workflow for a Certificate of Analysis
The generation of a Certificate of Analysis is a systematic process that ensures the quality and consistency of a product batch.
References
- 1. Lomitapide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lomitapide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Lomitapide: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. chemetrix.co.za [chemetrix.co.za]
- 8. selectscience.net [selectscience.net]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. pharmtech.com [pharmtech.com]
- 11. agilent.com [agilent.com]
- 12. Residual Solvent Analysis Information | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 14. news-medical.net [news-medical.net]
A Technical Guide to the Physical and Chemical Stability of Lomitapide-d4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available information on Lomitapide and the general principles of deuterium (B1214612) substitution to project the stability profile of Lomitapide-d4. As of the writing of this guide, specific experimental stability data for this compound is not publicly available. The information presented herein is intended for research and informational purposes and should be supplemented with direct experimental validation.
Introduction
Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), playing a crucial role in the management of homozygous familial hypercholesterolemia (HoFH) by reducing the levels of low-density lipoprotein cholesterol (LDL-C).[1][2][3] this compound is a deuterated analog of Lomitapide. The substitution of hydrogen with deuterium atoms can significantly alter the metabolic stability of a drug, often leading to a longer half-life and potentially altered toxicity profiles due to the kinetic isotope effect.[4][5][6][7][8] This guide provides a comprehensive overview of the anticipated physical and chemical stability of this compound, drawing upon the known properties of Lomitapide and the established effects of deuteration.
Physicochemical Properties
The introduction of deuterium is not expected to significantly alter the fundamental physicochemical properties of the molecule, such as its solubility and pKa. However, subtle changes in properties like lipophilicity have been observed with deuteration.
Table 1: Physicochemical Properties of Lomitapide and Projected Properties of this compound
| Property | Lomitapide | Projected for this compound | Reference |
| Molecular Formula | C₃₉H₃₇F₆N₃O₂ | C₃₉H₂₉D₈F₆N₃O₂ | [9] |
| Molecular Weight | 693.72 g/mol | 701.77 g/mol | [9] |
| Appearance | White to off-white powder | Expected to be a white to off-white powder | [10] |
| Solubility | Slightly soluble in aqueous solutions (pH 2-5); freely soluble in acetone, ethanol, methanol; soluble in 2-butanol, methylene (B1212753) chloride, acetonitrile (B52724); sparingly soluble in 1-octanol, 2-propanol; slightly soluble in ethyl acetate; insoluble in heptane. | Expected to have a similar solubility profile. | [10] |
| Storage Temperature | 20°C to 25°C (68°F to 77°F); excursions permitted between 15°C and 30°C (59°F and 86°F). | Recommended to follow similar storage conditions, pending experimental data. | [11] |
Anticipated Chemical Stability and Degradation Pathways
Lomitapide undergoes extensive metabolism, primarily through cytochrome P450 3A4 (CYP3A4).[1] The main metabolic pathways include oxidation, oxidative N-dealkylation, glucuronide conjugation, and piperidine (B6355638) ring opening.[1] The primary metabolites, M1 and M3, are formed via CYP3A4-mediated metabolism.[1]
Deuteration at specific sites vulnerable to metabolic attack can slow down these degradation processes. Given that this compound contains eight deuterium atoms, it is plausible that some of these are positioned to enhance metabolic stability.
Potential Degradation Pathways for Lomitapide (and by extension, this compound):
-
Oxidative Degradation: As a molecule with multiple susceptible sites, oxidation is a likely degradation pathway. Forced degradation studies using oxidizing agents like hydrogen peroxide would be necessary to confirm this.
-
Hydrolytic Degradation: The amide linkage in the Lomitapide structure could be susceptible to hydrolysis under acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, could induce degradation. Photostability studies are essential to determine the extent of this susceptibility.
-
Thermal Degradation: High temperatures can lead to the decomposition of the molecule, potentially producing toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[10]
Experimental Protocols for Stability Assessment
A comprehensive assessment of this compound stability would involve a series of experiments designed to identify potential degradation products and establish a stable storage protocol.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying the likely degradation products and understanding the intrinsic stability of the molecule.[12][13]
Table 2: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Proposed Methodology |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and expose to 0.1 M HCl at elevated temperatures (e.g., 60-80°C) for a defined period. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and expose to 0.1 M NaOH at elevated temperatures (e.g., 60-80°C) for a defined period. |
| Oxidative Degradation | Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a defined period. |
| Thermal Degradation | Expose solid this compound to dry heat (e.g., 80-100°C) for a defined period. |
| Photodegradation | Expose a solution of this compound to UV and fluorescent light according to ICH Q1B guidelines. |
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.[14][15]
Proposed HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound or MS detection for more sensitive and specific quantification and identification of degradation products.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
The method would need to be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[16]
Visualizations
Signaling Pathway of Lomitapide
References
- 1. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lomitapide–a Microsomal Triglyceride Transfer Protein Inhibitor for Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Lomitapide | C39H37F6N3O2 | CID 9853053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. longdom.org [longdom.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ajpaonline.com [ajpaonline.com]
- 16. alliedacademies.org [alliedacademies.org]
A Technical Guide to Lomitapide-d4: Supplier, Purity, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lomitapide-d4, a deuterated form of the microsomal triglyceride transfer protein (MTP) inhibitor, Lomitapide. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive information on suppliers, purity, and detailed experimental protocols.
This compound: Supplier and Purity Information
This compound is a stable, isotopically labeled version of Lomitapide, often utilized as an internal standard in analytical methodologies such as mass spectrometry for the quantification of Lomitapide in biological samples.
Supplier Information
Currently, a known supplier for this compound is MedchemExpress. While other suppliers may exist, this has been identified through publicly available data. For researchers requiring this compound, it is recommended to contact the supplier directly for the most current availability, pricing, and batch-specific information.
Purity and Specifications
The purity of chemical standards is paramount for accurate and reproducible experimental results. While a batch-specific Certificate of Analysis (CoA) should always be requested from the supplier prior to purchase, the following table summarizes the available information for this compound and its non-deuterated and other deuterated counterparts.
| Compound | Supplier | CAS Number | Molecular Formula | Stated Purity | Notes |
| This compound | MedchemExpress | 857296-42-5 | C₃₉H₃₃D₄F₆N₃O₂ | Not specified; CoA required | Option to "Get quote" available on the supplier's website. |
| Lomitapide | MedchemExpress | 182431-12-5 | C₃₉H₃₇F₆N₃O₂ | 99.63% | |
| Lomitapide | Cayman Chemical | 182431-12-5 | C₃₉H₃₇F₆N₃O₂ | ≥98% | |
| Lomitapide | Axon Medchem | 182431-12-5 | C₃₉H₃₇F₆N₃O₂ | 98% | |
| Lomitapide-d8 | Cayman Chemical | 2459377-96-7 | C₃₉H₂₉D₈F₆N₃O₂ | ≥99% deuterated forms (d₁-d₈) | A commonly available deuterated form. |
Mechanism of Action: MTP Inhibition Signaling Pathway
Lomitapide exerts its lipid-lowering effects by directly inhibiting the microsomal triglyceride transfer protein (MTP). MTP is an intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes. Its primary function is to load triglycerides onto apolipoprotein B (ApoB), a critical step in the assembly of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, Lomitapide effectively blocks the formation and secretion of these ApoB-containing lipoproteins, leading to a significant reduction in plasma levels of low-density lipoprotein cholesterol (LDL-C).
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of Lomitapide and its mechanism of action.
In Vitro MTP Inhibition Assay
This assay is designed to determine the inhibitory activity of a compound, such as Lomitapide, on the triglyceride transfer function of MTP.
Materials:
-
Purified MTP
-
Donor vesicles containing a fluorescently labeled triglyceride
-
Acceptor vesicles
-
Assay buffer (e.g., 10mM Tris, 150 mM NaCl, 1mM EDTA, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Test compound (Lomitapide) dissolved in DMSO
-
96-well microplate
-
Fluorimeter
Procedure:
-
Prepare serial dilutions of Lomitapide in DMSO.
-
In a 96-well microplate, prepare the assay mixture containing assay buffer, donor vesicles, acceptor vesicles, and BSA (final concentration of 0.1%).
-
Add a small volume (e.g., 1 µl) of the Lomitapide dilutions or DMSO (for control) to the appropriate wells and mix.
-
Initiate the reaction by adding purified MTP to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 465 nm excitation and 535 nm emission).
-
The increase in fluorescence in the acceptor vesicles is proportional to the MTP activity. Calculate the percent inhibition for each Lomitapide concentration relative to the DMSO control to determine the IC₅₀ value.
Apolipoprotein B (ApoB) Secretion Assay in HepG2 Cells
This cell-based assay is used to assess the effect of compounds on the secretion of ApoB, a key component of VLDL, from liver cells.
Materials:
-
HepG2 cells (human hepatoma cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Serum-free medium
-
Test compound (Lomitapide) dissolved in DMSO
-
6-well cell culture plates
-
Lysis buffer
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting or ELISA
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to confluence.
-
Wash the cells and incubate in serum-free medium for a period to starve the cells.
-
Treat the cells with various concentrations of Lomitapide (or DMSO for control) in fresh serum-free medium for a specified duration (e.g., 24 hours).
-
After the incubation period, collect the cell culture medium.
-
Lyse the cells to obtain the intracellular protein fraction.
-
Quantify the total protein concentration in the cell lysates.
-
Analyze the amount of ApoB in the collected medium using either Western blotting or a specific ELISA kit.
-
For Western blotting, separate the proteins in the medium by SDS-PAGE, transfer to a membrane, and probe with an anti-ApoB antibody.
-
Normalize the amount of secreted ApoB to the total cellular protein content to account for any differences in cell number.
-
Determine the effect of Lomitapide on ApoB secretion by comparing the results from treated and control cells.
In-depth Technical Guide: Investigating the Mass Shift of Lomitapide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass shift of Lomitapide-d4, a deuterated internal standard for the quantitative analysis of Lomitapide. This document details the structural differences between Lomitapide and its deuterated analogue, the resulting mass shift observed in mass spectrometry, and the experimental protocols for its analysis.
Introduction
Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), which is crucial for the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver.[1][2] By inhibiting MTP, Lomitapide effectively reduces the levels of low-density lipoprotein cholesterol (LDL-C), total cholesterol, and apolipoprotein B (apoB), making it a critical therapeutic agent for patients with homozygous familial hypercholesterolemia (HoFH).[3][4]
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are essential for achieving accurate and precise results. Lomitapide-d8 is the commonly used deuterated internal standard for Lomitapide. For the purpose of this guide, and to address the user's query, we will consider the principles applicable to a hypothetical "this compound", as the underlying concepts of mass shift investigation remain the same regardless of the number of deuterium (B1214612) atoms. The key difference lies in the magnitude of the mass shift. Deuterated standards co-elute with the analyte and exhibit similar ionization characteristics, thus compensating for variations in sample preparation and instrument response.
Chemical Structures and Mass Shift
The fundamental difference between Lomitapide and its deuterated analogue lies in the substitution of hydrogen atoms with deuterium atoms. In the commercially available Lomitapide-d8, eight hydrogen atoms on the butyl chain are replaced by deuterium.[5]
Lomitapide
-
Chemical Formula: C₃₉H₃₇F₆N₃O₂[6]
-
Monoisotopic Mass: 693.27899640 Da
Lomitapide-d8
-
Chemical Formula: C₃₉H₂₉D₈F₆N₃O₂[6]
The mass shift is the difference in mass between the deuterated and non-deuterated compounds. This is calculated based on the precise masses of the most abundant isotopes of hydrogen and deuterium.
-
Monoisotopic Mass of Hydrogen (¹H): 1.00782503223 Da[7]
-
Monoisotopic Mass of Deuterium (²H or D): 2.01410177812 Da[7]
For each hydrogen atom replaced by a deuterium atom, the mass increases by: 2.01410177812 Da - 1.00782503223 Da = 1.00627674589 Da
For a hypothetical This compound , the theoretical mass shift would be: 4 * 1.00627674589 Da = 4.02510698356 Da
For the commonly used Lomitapide-d8 , the theoretical mass shift is: 8 * 1.00627674589 Da = 8.05021396712 Da
Quantitative Data Summary
| Compound | Chemical Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Lomitapide | C₃₉H₃₇F₆N₃O₂ | 693.72 | 693.27899640 |
| Lomitapide-d8 | C₃₉H₂₉D₈F₆N₃O₂ | 701.77[6] | ~701.32921 |
Note: The monoisotopic mass of Lomitapide-d8 is calculated by adding the mass shift for eight deuterium atoms to the monoisotopic mass of Lomitapide.
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of Lomitapide in human plasma using Lomitapide-d8 as an internal standard, based on established bioanalytical methods.[8][9]
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Lomitapide-d8 internal standard working solution (concentration will depend on the specific assay requirements).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B over several minutes to ensure separation of Lomitapide from other plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
Mass Spectrometry Parameters
-
Multiple Reaction Monitoring (MRM):
-
Lomitapide: Monitor the transition from the precursor ion (m/z of [M+H]⁺) to a specific product ion.
-
Lomitapide-d8: Monitor the transition from its precursor ion (m/z of [M+H]⁺, which will be approximately 8 Da higher than Lomitapide) to a corresponding product ion.
-
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage to achieve maximum signal intensity for both the analyte and the internal standard.
Visualizations
Caption: Structural relationship between Lomitapide and Lomitapide-d8.
Caption: Bioanalytical workflow for Lomitapide quantification.
Caption: Lomitapide's mechanism of action via MTP inhibition.
References
- 1. Lomitapide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lomitapide–a Microsomal Triglyceride Transfer Protein Inhibitor for Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
The Gold Standard for Precision: A Technical Guide to Lomitapide-d4 for Novel Biomarker Quantification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lomitapide, a potent inhibitor of the microsomal triglyceride transfer protein (MTP), has revolutionized the management of homozygous familial hypercholesterolemia (HoFH) by significantly reducing levels of low-density lipoprotein cholesterol (LDL-C) and other atherogenic lipoproteins.[1][2] As research delves deeper into the complex metabolic shifts induced by Lomitapide, the need for highly accurate and precise quantification of both established and novel biomarkers becomes paramount. This technical guide outlines the pivotal role of Lomitapide-d4, a deuterated stable isotope-labeled internal standard, in achieving the rigorous analytical standards required for cutting-edge biomarker research and development. By leveraging the principles of isotope dilution mass spectrometry, this compound ensures the reliability of quantitative data, paving the way for the discovery and validation of novel biomarkers that could further elucidate the therapeutic effects and underlying mechanisms of MTP inhibition.
Introduction: Lomitapide and the Inhibition of MTP
Lomitapide exerts its lipid-lowering effects through a mechanism independent of the LDL receptor pathway. It directly inhibits the microsomal triglyceride transfer protein (MTP), an intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes.[3][4] MTP is essential for the assembly of apolipoprotein B (ApoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[5] By binding to MTP, Lomitapide blocks the transfer of triglycerides to the nascent ApoB molecule, thereby preventing the formation and secretion of these lipoproteins into circulation.[3][4] This leads to a substantial reduction in plasma levels of VLDL and, consequently, LDL-C.
Mechanism of Action of Lomitapide
The signaling pathway for Lomitapide's action is centered on the disruption of lipoprotein synthesis.
Quantitative Effects of Lomitapide on Established Biomarkers
Clinical trials have consistently demonstrated the profound impact of Lomitapide on the lipid profiles of patients with HoFH. The tables below summarize the quantitative reductions observed in key atherogenic biomarkers across various studies.
Table 1: Efficacy of Lomitapide in Reducing LDL-Cholesterol in Patients with HoFH
| Study/Analysis | Patient Population | Treatment Duration | Mean LDL-C Reduction (%) |
| Phase 3 Trial (NCT00730236) | Adults | 26 weeks | 50% |
| Extension Trial (NCT00943306) | Adults | 126 weeks | 45.5% |
| Pediatric Trial (APH-19) | Children (5-17 years) | 24 weeks | 54% |
| Meta-Analysis (2025) | Adults and Pediatrics | Various | 49.27% |
| Alonso et al. (2019) Review | Adults | 26 weeks | 42% |
Data compiled from multiple sources.[1][6][7]
Table 2: Effect of Lomitapide on Other Lipid Parameters
| Biomarker | Mean Reduction (%) | Notes |
| Total Cholesterol (TC) | 46.05% - 53% | Significant reduction observed across studies. |
| Apolipoprotein B (ApoB) | 49% - 53% | Reflects a decrease in the number of atherogenic particles. |
| Triglycerides (TG) | 35% - 65% | Dose-dependent reductions have been reported. |
| Non-HDL Cholesterol (non-HDL-C) | 54% - 56% | Represents the cholesterol content of all atherogenic lipoproteins. |
| Lipoprotein(a) [Lp(a)] | Variable (-27%) | Reduction appears to be dose-dependent and less pronounced than for LDL-C. |
Data compiled from multiple sources.[1][8][9]
The Role of this compound in Precision Biomarker Quantification
The discovery and validation of novel biomarkers, particularly subtle changes in lipid species or metabolic pathways affected by Lomitapide, require analytical methods with the highest degree of accuracy and precision. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such quantitative analyses, and the use of a stable isotope-labeled internal standard is central to this methodology.[10][11]
This compound is a deuterated form of Lomitapide, where four hydrogen atoms have been replaced by deuterium. This subtle increase in mass allows it to be distinguished from the unlabeled (endogenous) analyte by the mass spectrometer. However, its physicochemical properties are nearly identical to the parent compound.[12]
Key Advantages of Using this compound as an Internal Standard:
-
Correction for Matrix Effects: Biological samples like plasma are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since this compound co-elutes with Lomitapide, it experiences the same matrix effects, allowing for accurate correction.[11]
-
Compensation for Sample Loss: During sample preparation steps such as extraction and derivatization, some amount of the analyte may be lost. By spiking the sample with a known amount of this compound at the beginning of the workflow, any losses will affect both the analyte and the internal standard equally, ensuring the ratio between them remains constant.[10]
-
Improved Precision and Accuracy: By accounting for variations in extraction efficiency, matrix effects, and instrument response, deuterated internal standards significantly reduce the variability of measurements, leading to more reliable and reproducible data.[10][11]
Experimental Protocol for Biomarker Quantification using LC-MS/MS
The following is a generalized protocol for the quantification of a lipid biomarker in plasma using a deuterated internal standard like this compound. This protocol can be adapted for the quantification of Lomitapide itself or for other small molecule biomarkers.
Materials and Reagents
-
Blank human plasma
-
Analyte of interest (e.g., a novel lipid species)
-
Deuterated internal standard (e.g., this compound)
-
Organic solvents (e.g., methanol, acetonitrile, chloroform)
-
Reagent for protein precipitation (e.g., trichloroacetic acid or cold acetone)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Sample Preparation
-
Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard working solution to a polypropylene (B1209903) tube.
-
Sample Addition: Add a precise volume of the plasma sample to the tube containing the internal standard and vortex briefly.
-
Protein Precipitation/Lipid Extraction: Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile) or perform a liquid-liquid extraction (e.g., using a chloroform:methanol mixture) to remove proteins and extract lipids.[13][14]
-
Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.[13]
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample onto an appropriate LC column (e.g., a C18 reversed-phase column) to separate the analyte from other sample components.[14]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the ESI source of the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard.
-
Calibration Curve: Prepare a set of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
Experimental Workflow Diagram
Conclusion: Enabling the Discovery of Novel Biomarkers
The use of this compound as an internal standard is not merely a methodological refinement; it is a critical enabler of high-quality research into the broader metabolic consequences of MTP inhibition. While Lomitapide's effects on major lipoprotein classes are well-documented, its influence on the wider lipidome and other metabolic networks is an area of active investigation. The discovery of novel biomarkers in these pathways—whether they be specific ceramide species, fatty acids, or other small molecules—depends on the ability to detect and reliably quantify subtle changes in their concentrations.
By ensuring the accuracy and precision of analytical measurements, this compound provides the solid quantitative foundation necessary to:
-
Identify statistically significant changes in low-abundance lipids or metabolites.
-
Validate potential new biomarkers of drug efficacy or safety.
-
Elucidate novel mechanisms of action and off-target effects of Lomitapide.
-
Develop more sensitive and specific clinical assays for patient monitoring.
References
- 1. Lomitapide: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lomitapide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Beneficial Effect of Lomitapide on the Cardiovascular System in LDLr−/− Mice with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lomitapide significantly lowers LDLC in children with homozygous familial hypercholesterolemia: phase 3 trial topline results [medicaldialogues.in]
- 7. ahajournals.org [ahajournals.org]
- 8. Lomitapide modifies high-density lipoprotein function in homozygous familial hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. texilajournal.com [texilajournal.com]
- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Drug Metabolism and Bioanalytical Strategy for Lomitapide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the early-stage drug metabolism studies of Lomitapide, a microsomal triglyceride transfer protein (MTP) inhibitor. A central focus of this document is the crucial role of its deuterated analog, Lomitapide-d4, as an internal standard in bioanalytical methodologies. This guide will detail the metabolic pathways of Lomitapide, present its pharmacokinetic profile, and provide representative experimental protocols for in vitro metabolism studies and a validated bioanalytical method for its quantification in human plasma. Furthermore, this guide employs visualizations to illustrate key processes, offering a comprehensive resource for professionals in the field of drug development.
Introduction
Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), an essential enzyme for the formation of very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[1][2] By inhibiting MTP, Lomitapide effectively reduces the levels of low-density lipoprotein cholesterol (LDL-C), making it a valuable therapeutic agent for managing homozygous familial hypercholesterolemia (HoFH).[3] Early-stage drug metabolism and pharmacokinetic studies are critical for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates like Lomitapide.
A key component of these studies is the accurate quantification of the drug in biological matrices. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The use of a SIL-IS is crucial for correcting analytical variability during sample processing and analysis.[5]
Mechanism of Action and Metabolic Pathway
Lomitapide exerts its lipid-lowering effect by directly binding to and inhibiting MTP in the endoplasmic reticulum of hepatocytes and enterocytes.[6] This inhibition disrupts the assembly of apolipoprotein B (ApoB)-containing lipoproteins, leading to a significant reduction in the secretion of VLDL and chylomicrons and, consequently, lower plasma LDL-C levels.[6]
dot
Lomitapide is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. The main metabolic pathways involve oxidation and oxidative N-dealkylation, leading to the formation of two major inactive metabolites, M1 and M3.[7] Due to its reliance on CYP3A4 for metabolism, there is a potential for drug-drug interactions with strong inhibitors or inducers of this enzyme.[2]
Pharmacokinetic Profile of Lomitapide
The pharmacokinetic properties of Lomitapide have been characterized in human studies. Following oral administration, Lomitapide is absorbed with a time to maximum concentration (Tmax) of approximately 4 to 9 hours.[8] It has a low absolute bioavailability of about 7%, suggesting significant first-pass metabolism.[7] Lomitapide is highly bound to plasma proteins (approximately 99.8%) and has a large volume of distribution.[7] The terminal half-life of Lomitapide is in the range of 44.8 to 82.8 hours.[8]
| Pharmacokinetic Parameter | Value | Reference |
| Tmax (hours) | 4 - 9 | [8] |
| Absolute Bioavailability | ~7% | [7] |
| Plasma Protein Binding | ~99.8% | [7] |
| Volume of Distribution (L) | 985 - 1292 | [7] |
| Terminal Half-life (hours) | 44.8 - 82.8 | [8] |
Experimental Protocols
In Vitro Metabolism of Lomitapide using Human Liver Microsomes
This protocol describes a representative experiment to assess the metabolic stability of Lomitapide in human liver microsomes.
dot
Materials:
-
Lomitapide
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of Lomitapide in DMSO.
-
Prepare a working solution of Lomitapide by diluting the stock solution in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a quenching solution of acetonitrile containing a known concentration of this compound.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsome suspension to the phosphate buffer.
-
Add the Lomitapide working solution to the microsome suspension and pre-incubate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding the cold acetonitrile/Lomitapide-d4 solution to individual wells.
-
-
Sample Processing:
-
Seal the plate and vortex to mix thoroughly.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of Lomitapide at each time point.
-
Calculate the rate of disappearance of Lomitapide to determine its metabolic stability (e.g., half-life, intrinsic clearance).
-
Bioanalytical Method for Lomitapide in Human Plasma using LC-MS/MS
This protocol outlines a representative validated method for the quantification of Lomitapide in human plasma, utilizing this compound as an internal standard.
dot
Materials and Instrumentation:
-
Human plasma
-
Lomitapide and this compound
-
Acetonitrile
-
Formic Acid
-
Water (LC-MS grade)
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Lomitapide and this compound in a suitable organic solvent.
-
Prepare calibration standards and QCs by spiking known concentrations of Lomitapide into blank human plasma.
-
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample, standard, or QC, add a fixed volume of the this compound internal standard working solution.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile.
-
Vortex the samples vigorously and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the prepared sample onto the C18 column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for Lomitapide and this compound using Multiple Reaction Monitoring (MRM).
-
-
-
Data Analysis:
-
Integrate the peak areas for both Lomitapide and this compound.
-
Calculate the peak area ratio of Lomitapide to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentration of Lomitapide in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This technical guide has provided a comprehensive overview of the early-stage metabolism of Lomitapide, highlighting its mechanism of action, metabolic pathways, and pharmacokinetic profile. The critical role of this compound as a stable isotope-labeled internal standard in the accurate bioanalysis of Lomitapide has been emphasized. The detailed, representative experimental protocols for in vitro metabolism and bioanalytical quantification serve as a practical resource for researchers in the field. The visualizations provided aim to clarify complex processes and workflows, enhancing the understanding of the principles and practices involved in the early-stage development of this important therapeutic agent. This guide underscores the importance of robust metabolic and bioanalytical studies in the successful development of new pharmaceuticals.
References
- 1. Preclinical evaluation of new drug-drug interactions of lomitapide: A proposal for novel mechanism of interaction associated with lipid metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lomitapide: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lomitapide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: High-Throughput Quantification of Lomitapide in Human Plasma using Lomitapide-d4 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lomitapide in human plasma. The method utilizes a stable isotope-labeled internal standard, Lomitapide-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. A streamlined protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. The method was developed and validated to meet the requirements of regulatory guidelines for bioanalytical method validation.
Introduction
Lomitapide is a microsomal triglyceride transfer protein (MTP) inhibitor indicated for the treatment of homozygous familial hypercholesterolemia. It reduces the production of lipoproteins, thereby lowering levels of low-density lipoprotein (LDL) cholesterol. Accurate measurement of Lomitapide concentrations in plasma is crucial for pharmacokinetic characterization and for ensuring therapeutic efficacy and safety. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for potential matrix effects and variability.
Experimental
Materials and Reagents
-
Lomitapide reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Lomitapide Stock Solution (1 mg/mL): Accurately weigh and dissolve Lomitapide in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Lomitapide Working Solutions: Prepare serial dilutions of the Lomitapide stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation
A protein precipitation method is used for the extraction of Lomitapide and this compound from human plasma.
-
Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.
-
To 50 µL of each plasma sample, add 150 µL of the IS working solution (100 ng/mL in acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Table 1: Gradient Elution Program
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry:
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | See Table 2 |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| Lomitapide | To be determined | To be determined | 80 | 10 | 45 | 15 |
| This compound | To be determined | To be determined | 80 | 10 | 45 | 15 |
Note: The exact m/z values for precursor and product ions need to be determined by infusing a standard solution of Lomitapide and this compound into the mass spectrometer. For Lomitapide (C39H37F3N2O4, MW ~694.7), the protonated molecule [M+H]+ would be approximately m/z 695.7. For this compound, the [M+H]+ would be approximately m/z 699.7. Product ions would be identified through fragmentation experiments.
Method Validation Summary
The method was validated according to established regulatory guidelines for bioanalytical method validation. The following parameters were assessed:
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Table 3: Calibration Curve Summary
| Analyte | Range (ng/mL) | r² |
| Lomitapide | 1 - 1000 | >0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤15 | ±15 | ≤20 | ±20 |
| LQC | 3 | ≤15 | ±15 | ≤15 | ±15 |
| MQC | 100 | ≤15 | ±15 | ≤15 | ±15 |
| HQC | 800 | ≤15 | ±15 | ≤15 | ±15 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the method.
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 85 - 115 | 85 - 115 |
| HQC | 800 | 85 - 115 | 85 - 115 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Lomitapide.
Caption: Logic of using a stable isotope-labeled internal standard.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of Lomitapide in human plasma. The use of this compound as an internal standard ensures the accuracy and reliability of the results. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making this method ideal for supporting clinical and pharmacokinetic studies.
Application Note: Quantitative Bioanalysis of Lomitapide in Human Plasma using a Validated LC-MS/MS Method with Lomitapide-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP) and is indicated for the treatment of homozygous familial hypercholesterolemia (HoFH).[1][2] It acts by preventing the assembly of apolipoprotein B-containing lipoproteins in the liver and intestines, which in turn reduces the production of very-low-density lipoprotein (VLDL) and chylomicrons, leading to significantly lower levels of low-density lipoprotein cholesterol (LDL-C) in plasma.[1][3][4] Accurate and precise quantification of Lomitapide in biological matrices is crucial for pharmacokinetic assessments, therapeutic drug monitoring, and bioequivalence studies.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Lomitapide in human plasma. The method utilizes a stable isotope-labeled internal standard, Lomitapide-d4, to ensure high accuracy and precision by compensating for variability in sample preparation and matrix effects.[5][6][7] The sample preparation is streamlined using a simple and efficient protein precipitation technique.
Experimental Protocols
Materials and Reagents
-
Lomitapide reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Formic acid, LC-MS grade
-
Deionized water, 18 MΩ·cm or higher
-
Drug-free human plasma (K2-EDTA)
Stock and Working Solutions Preparation
-
Lomitapide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Lomitapide reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Dissolve an appropriate amount of this compound in methanol to achieve a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Lomitapide stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile for protein precipitation.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the appropriate Lomitapide working solution (or blank diluent for blank samples).
-
Add 300 µL of the this compound working solution in acetonitrile to each tube to precipitate plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) system, is recommended.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 minutes, hold for 1 minute, |
| re-equilibrate at 10% B for 1 minute. | |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Lomitapide: m/z 693.4 → 208.2 (Quantifier), |
| m/z 693.4 → 166.1 (Qualifier) | |
| This compound: m/z 697.4 → 212.2 (Quantifier) | |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Capillary Voltage | 3.0 kV |
| Collision Energy | Optimized for each transition |
Data Presentation and Method Validation
The method should be validated according to regulatory guidelines, assessing parameters such as linearity, sensitivity, precision, accuracy, recovery, and stability.
Table 3: Summary of Quantitative Bioanalytical Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Calibration Curve Range | - | 1.0 - 1000 ng/mL |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quant. | Signal-to-Noise Ratio ≥ 10 | 1.0 ng/mL |
| (LLOQ) | ||
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 12% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% for LLOQ) | Within ±8% |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% for LLOQ) | Within ±10% |
| Matrix Effect | CV ≤ 15% | Consistent and compensated by IS |
| Recovery | Consistent and reproducible | > 85% |
| Stability | % Change within ±15% | Stable under tested conditions (freeze-thaw, |
| bench-top, long-term) |
Mandatory Visualizations
Lomitapide's Mechanism of Action
The following diagram illustrates the signaling pathway through which Lomitapide exerts its lipid-lowering effects.
Caption: Mechanism of action of Lomitapide.
Bioanalytical Workflow
The diagram below outlines the experimental workflow for the quantitative analysis of Lomitapide in human plasma.
Caption: Experimental workflow for Lomitapide bioanalysis.
Logical Relationship in Quantification
This diagram illustrates the logical basis for using an internal standard for accurate quantification.
Caption: Ratiometric quantification using an internal standard.
References
- 1. Lomitapide–a Microsomal Triglyceride Transfer Protein Inhibitor for Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lomitapide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. btrc-charity.org [btrc-charity.org]
Application Note: Quantitative Analysis of Lomitapide in Human Plasma using Lomitapide-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Lomitapide in human plasma. The method utilizes Lomitapide-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A protein precipitation method is employed for sample preparation, providing a simple and rapid extraction procedure. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides a framework for the bioanalysis of Lomitapide, which is crucial for pharmacokinetic studies and therapeutic drug monitoring in drug development.
Introduction
Lomitapide is a microsomal triglyceride transfer protein (MTP) inhibitor used in the treatment of homozygous familial hypercholesterolemia. It reduces the production of lipoproteins, thereby lowering levels of low-density lipoprotein cholesterol (LDL-C). Accurate and reliable quantification of Lomitapide in plasma is essential for assessing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects. This document provides a detailed protocol for the extraction and LC-MS/MS analysis of Lomitapide from human plasma.
Experimental Protocols
Materials and Reagents
-
Lomitapide reference standard
-
This compound (Internal Standard, IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Triple Quadrupole Mass Spectrometer (MS/MS)
-
Refrigerated centrifuge
-
Analytical balance
-
Vortex mixer
-
Pipettes
Preparation of Stock and Working Solutions
-
Lomitapide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Lomitapide reference standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Lomitapide Working Solutions: Prepare serial dilutions of the Lomitapide stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 2 |
Table 2: Hypothetical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Lomitapide | 693.3 | 345.2 | 40 | 25 |
| this compound | 697.3 | 349.2 | 40 | 25 |
Note: The MRM transitions, cone voltage, and collision energy are hypothetical and must be optimized for the specific instrument used.
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of Lomitapide to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Table 3: Hypothetical Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
|---|---|
| 1 | 0.012 |
| 2 | 0.025 |
| 5 | 0.061 |
| 10 | 0.123 |
| 50 | 0.615 |
| 100 | 1.230 |
| 500 | 6.150 |
| 1000 | 12.300 |
Precision and Accuracy
The intra- and inter-day precision and accuracy are evaluated by analyzing QC samples at low, medium, and high concentrations.
Table 4: Hypothetical Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LQC | 3 | 4.5 | 102.1 | 5.2 | 101.5 |
| MQC | 80 | 3.1 | 98.9 | 4.0 | 99.3 |
| HQC | 800 | 2.5 | 100.5 | 3.3 | 100.8 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Lomitapide in plasma.
Caption: Simplified signaling pathway of Lomitapide's mechanism of action.
Application Notes and Protocols for the Quantitative Analysis of Lomitapide and Lomitapide-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of Lomitapide and its deuterated internal standard, Lomitapide-d4, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Lomitapide is a microsomal triglyceride transfer protein (MTP) inhibitor used in the treatment of homozygous familial hypercholesterolemia. It functions by preventing the assembly of apolipoprotein B-containing lipoproteins in the liver and intestines, which leads to a reduction in the production of very-low-density lipoprotein (VLDL) and chylomicrons, and consequently lowers low-density lipoprotein cholesterol (LDL-C) levels.[1] Accurate and precise quantification of Lomitapide in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variability during sample preparation and analysis, thereby ensuring the reliability of the results.
Experimental Protocols
Materials and Reagents
-
Lomitapide reference standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized and purified
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Standard and Internal Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lomitapide and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Lomitapide primary stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to obtain a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
This protocol outlines a protein precipitation method for the extraction of Lomitapide and this compound from human plasma.
-
Sample Aliquoting: To 100 µL of human plasma (blank, calibration standard, or study sample) in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
LC System: A UPLC system such as a Waters ACQUITY UPLC or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry (MS) Conditions
The following settings are provided as a starting point and may require optimization based on the specific instrument used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Capillary Voltage: 3.0 kV
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
MRM Transitions and Compound-Specific Parameters:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Lomitapide | 694.3 | 465.2 | 0.1 | 40 | 25 |
| This compound | 698.3 | 469.2 | 0.1 | 40 | 25 |
Note: These values are illustrative and should be optimized for the specific instrument being used.
Data Presentation
The quantitative data should be summarized in tables for clear comparison.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 5.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Capillary Voltage | 3.0 kV |
Table 3: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Lomitapide | 694.3 | 465.2 | 40 | 25 |
| This compound | 698.3 | 469.2 | 40 | 25 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of Lomitapide.
Signaling Pathway of Lomitapide
Caption: Mechanism of action of Lomitapide.
References
Application Notes and Protocols for Sample Preparation of Lomitapide with Lomitapide-d4 Spiking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP) used in the treatment of homozygous familial hypercholesterolemia (HoFH).[1] Accurate quantification of Lomitapide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard (SIL-IS), such as Lomitapide-d4, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS has nearly identical chemical and physical properties to the analyte, allowing it to effectively compensate for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.
These application notes provide detailed protocols for the extraction of Lomitapide from human plasma using three common sample preparation techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), with the inclusion of this compound as an internal standard.
Mechanism of Action of Lomitapide
Lomitapide exerts its lipid-lowering effects by directly inhibiting the microsomal triglyceride transfer protein (MTP) located within the lumen of the endoplasmic reticulum in hepatocytes and enterocytes.[1] MTP is essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By blocking MTP, Lomitapide reduces the production of these lipoproteins, leading to a significant decrease in plasma levels of low-density lipoprotein cholesterol (LDL-C).
Figure 1: Mechanism of action of Lomitapide in inhibiting VLDL assembly.
Experimental Protocols
The following protocols are generalized methods and may require optimization for specific laboratory conditions and instrumentation. It is recommended to validate the chosen method according to regulatory guidelines (e.g., FDA, EMA).
General Workflow for Sample Analysis
A universal workflow is employed for the quantitative analysis of Lomitapide in plasma, incorporating this compound as the internal standard.
Figure 2: General workflow for the bioanalysis of Lomitapide.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, suitable for high-throughput analysis.
Materials and Reagents:
-
Human plasma (drug-free)
-
Lomitapide reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized or Milli-Q)
-
Centrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
Procedure:
-
Standard and QC Preparation: Prepare stock solutions of Lomitapide and this compound in methanol. Serially dilute the Lomitapide stock solution with drug-free human plasma to prepare calibration standards and quality control (QC) samples at desired concentrations.
-
Sample Spiking: To 100 µL of plasma sample (blank, standard, QC, or unknown), add a specific volume (e.g., 10 µL) of the this compound working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Quantitative Data (Representative Values):
| Parameter | Result |
| Recovery | 85 - 105% |
| Matrix Effect | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | ± 15% |
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte and internal standard into an immiscible organic solvent.
Materials and Reagents:
-
All materials from the PPT protocol
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)
-
pH adjusting reagent (e.g., 0.1 M NaOH or 0.1 M HCl, if necessary)
Procedure:
-
Standard and QC Preparation: Follow step 1 from the PPT protocol.
-
Sample Spiking: To 200 µL of plasma sample, add a specific volume of the this compound working solution.
-
(Optional) pH Adjustment: Adjust the pH of the plasma sample to optimize the extraction efficiency of Lomitapide.
-
Extraction: Add 1 mL of the extraction solvent (e.g., MTBE).
-
Vortexing: Vortex the tubes for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Quantitative Data (Representative Values):
| Parameter | Result |
| Recovery | > 90% |
| Matrix Effect | < 10% |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | ± 15% |
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup by utilizing a solid sorbent to selectively retain and elute the analyte and internal standard.
Materials and Reagents:
-
All materials from the PPT protocol
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
SPE vacuum manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water, weak organic solvent)
-
Elution solvent (e.g., methanol, acetonitrile, or a mixture with a modifier)
Procedure:
-
Standard and QC Preparation: Follow step 1 from the PPT protocol.
-
Sample Pre-treatment: To 500 µL of plasma, add the this compound working solution. Add an equal volume of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) and vortex.
-
SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of conditioning solvent (e.g., methanol) through the cartridge.
-
Equilibration: Pass 1 mL of equilibration solvent (e.g., water) through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of a wash solvent (e.g., water or a weak organic solution) to remove interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Place collection tubes in the manifold and elute the analyte and internal standard with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Quantitative Data (Representative Values):
| Parameter | Result |
| Recovery | > 95% |
| Matrix Effect | < 5% |
| Lower Limit of Quantification (LLOQ) | < 0.1 ng/mL |
| Linearity (r²) | > 0.995 |
| Intra- and Inter-day Precision (%CV) | < 10% |
| Intra- and Inter-day Accuracy (%Bias) | ± 10% |
Conclusion
The choice of sample preparation technique depends on the specific requirements of the study, such as the desired level of sensitivity, throughput, and the complexity of the biological matrix. While protein precipitation offers speed and simplicity, liquid-liquid extraction and solid-phase extraction provide cleaner extracts, leading to reduced matrix effects and improved assay performance. The use of this compound as an internal standard is highly recommended for all three methods to ensure the generation of accurate and reliable quantitative data for Lomitapide in a research or clinical setting. It is imperative to perform a thorough method validation for the selected protocol to demonstrate its suitability for the intended application.
References
Development of a Validated Bioanalytical Method for the Quantification of Lomitapide in Human Plasma Using LC-MS/MS with Lomitapide-d4 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a validated bioanalytical method for the quantification of Lomitapide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Lomitapide-d4, to ensure high accuracy and precision, making it suitable for use in pharmacokinetic and other clinical studies.
Introduction
Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP) and is utilized in the treatment of homozygous familial hypercholesterolemia.[1][2] It acts by preventing the assembly of apolipoprotein B-containing lipoproteins in the liver and intestines, which leads to a reduction in the production of chylomicrons and very-low-density lipoprotein (VLDL), and consequently lowers levels of low-density lipoprotein cholesterol (LDL-C).[1] Given its therapeutic importance, a robust and reliable bioanalytical method is crucial for the accurate measurement of Lomitapide concentrations in biological matrices to support clinical development and therapeutic drug monitoring. This application note describes a sensitive, selective, and validated LC-MS/MS method for the determination of Lomitapide in human plasma.
Experimental Protocols
Materials and Reagents
-
Analytes: Lomitapide (purity ≥98%), this compound (purity ≥98%, as internal standard)
-
Chemicals and Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm), Human plasma (K2-EDTA)
-
Labware: Polypropylene (B1209903) tubes, 96-well plates, analytical balance, volumetric flasks, pipettes
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Standard and Quality Control Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lomitapide and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Lomitapide stock solution with 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve and quality control (QC) samples. Prepare a working solution of this compound (Internal Standard, IS) at a concentration of 100 ng/mL in the same diluent.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of Lomitapide and this compound from human plasma.
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a polypropylene tube.
-
Add 10 µL of the this compound working solution (100 ng/mL) to all samples except the blank.
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Sample Preparation Workflow
LC-MS/MS Conditions
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Lomitapide: 694.4 -> 454.3 m/z; this compound: 698.4 -> 458.3 m/z |
| Collision Energy | Optimized for each transition (e.g., 25-35 eV) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Summary
The bioanalytical method was validated according to established regulatory guidelines. The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
No significant interfering peaks were observed at the retention times of Lomitapide and this compound in blank plasma samples from six different sources.
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL for Lomitapide in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently ≥ 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 98.2 | 8.5 | 99.1 | 9.2 |
| LQC | 1.5 | 101.5 | 6.2 | 100.8 | 7.1 |
| MQC | 50 | 97.8 | 4.5 | 98.5 | 5.3 |
| HQC | 400 | 102.1 | 3.8 | 101.3 | 4.6 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels. The results indicate consistent and high recovery with minimal matrix effects.
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 92.5 | 98.7 |
| MQC | 94.1 | 101.2 |
| HQC | 93.8 | 99.5 |
Stability
The stability of Lomitapide in human plasma was evaluated under various conditions to ensure sample integrity during collection, processing, and storage. The results are presented in the table below.
| Stability Condition | Duration | Temperature | Stability (%) |
| Bench-top | 6 hours | Room Temperature | 97.5 |
| Freeze-Thaw | 3 cycles | -80°C to Room Temp | 98.1 |
| Long-term | 90 days | -80°C | 96.8 |
| Autosampler | 24 hours | 4°C | 99.2 |
Signaling Pathway and Workflow Visualization
Lomitapide's Mechanism of Action
Overall Bioanalytical Workflow
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Lomitapide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The method has been successfully validated over a clinically relevant concentration range and has demonstrated acceptable stability under various storage and processing conditions. This validated bioanalytical method is well-suited for supporting pharmacokinetic studies and therapeutic drug monitoring of Lomitapide in clinical settings.
References
Application Notes and Protocols for the Use of Lomitapide-d4 in Preclinical and Clinical Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lomitapide-d4, a deuterated analog of Lomitapide, in preclinical and clinical research. The primary application of this compound is as an internal standard (IS) in bioanalytical methods for the accurate quantification of Lomitapide in biological matrices. This document outlines the mechanism of action of Lomitapide, presents a detailed protocol for a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay using this compound, and summarizes key quantitative data from preclinical and clinical studies.
Introduction to Lomitapide
Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[1] MTP is an essential intracellular lipid transfer protein found in the endoplasmic reticulum of hepatocytes and enterocytes.[2] It plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, Lomitapide effectively reduces the production of these lipoproteins, leading to a significant reduction in plasma levels of low-density lipoprotein cholesterol (LDL-C), total cholesterol, apoB, and triglycerides.[2]
Lomitapide is approved for the treatment of homozygous familial hypercholesterolemia (HoFH), a rare and severe genetic disorder characterized by extremely high levels of LDL-C and a high risk of premature atherosclerotic cardiovascular disease.[3]
Application of this compound
In preclinical and clinical studies, accurate measurement of Lomitapide concentrations in biological fluids is essential for pharmacokinetic (PK) and pharmacodynamic (PD) assessments. This compound, a stable isotope-labeled version of Lomitapide, is the ideal internal standard for LC-MS/MS-based quantification. Its chemical and physical properties are nearly identical to Lomitapide, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer, enabling precise correction for variability in sample extraction, matrix effects, and instrument response.
Signaling Pathway of Lomitapide's Mechanism of Action
The following diagram illustrates the mechanism by which Lomitapide inhibits MTP and reduces the synthesis of apoB-containing lipoproteins.
Quantitative Data from Preclinical and Clinical Assays
The following tables summarize the pharmacokinetic parameters of Lomitapide and its efficacy in reducing LDL-C levels from various studies.
Table 1: Pharmacokinetic Properties of Lomitapide in Healthy Volunteers
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~6 hours | [4] |
| Absolute Bioavailability | ~7% | [4] |
| Volume of Distribution (steady state) | 985 - 1292 L | [4] |
| Plasma Protein Binding | ~99.8% | [4] |
Table 2: Efficacy of Lomitapide in Patients with Homozygous Familial Hypercholesterolemia (HoFH)
| Study Population | Treatment Duration | Mean LDL-C Reduction | Reference |
| Adult HoFH Patients | 26 weeks | 50% | [2] |
| Adult HoFH Patients | 78 weeks | 38% | [2] |
| Pediatric HoFH Patients | 24 weeks | 54% | |
| Adult HoFH Patients (Italian study) | > 6 months | 68% | |
| HoFH Patient Case (Spain) | 6 months | 54% |
Experimental Protocols
Representative Bioanalytical Protocol for Quantification of Lomitapide in Human Plasma using LC-MS/MS
This protocol describes a general method for the quantification of Lomitapide in human plasma using this compound as an internal standard. This is a representative protocol and may require optimization for specific laboratory conditions and instrumentation.
1. Materials and Reagents
-
Lomitapide analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
LC-MS grade formic acid
-
Drug-free human plasma (for calibration standards and quality controls)
2. Preparation of Stock and Working Solutions
-
Lomitapide Stock Solution (1 mg/mL): Accurately weigh and dissolve Lomitapide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Lomitapide Working Solutions: Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality controls.
-
This compound Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Instrumentation and Conditions (Representative)
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions (Hypothetical):
-
Lomitapide: To be determined based on precursor and product ion scans.
-
This compound: To be determined based on precursor and product ion scans (precursor ion will be +4 m/z compared to Lomitapide).
-
5. Method Validation The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability.
Experimental Workflow for Bioanalytical Assay
The following diagram outlines the typical workflow for the quantification of Lomitapide in plasma samples using this compound as an internal standard.
References
Application Note: High-Throughput Chromatographic Separation and Quantification of Lomitapide and Lomitapide-d4 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the simultaneous determination of Lomitapide and its deuterated internal standard, Lomitapide-d4, in human plasma. The method utilizes ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) to achieve excellent selectivity, accuracy, and precision. The sample preparation is a straightforward protein precipitation procedure, enabling high-throughput analysis suitable for pharmacokinetic and bioequivalence studies. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, making it a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Lomitapide is a microsomal triglyceride transfer protein (MTP) inhibitor indicated for the treatment of homozygous familial hypercholesterolemia. Accurate quantification of Lomitapide in biological matrices is essential for pharmacokinetic assessments and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable bioanalysis as it compensates for variability in sample processing and matrix effects. This application note presents a validated LC-MS/MS method for the sensitive and specific quantification of Lomitapide in human plasma.
Experimental Protocols
Materials and Reagents
-
Lomitapide and this compound reference standards
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid, analytical grade
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A UPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
Sample Preparation
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (internal standard).
-
Vortex for 10 seconds to mix.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds.
-
Inject 5 µL into the UPLC-MS/MS system.
UPLC Conditions
| Parameter | Value |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Data Presentation
Table 1: Chromatographic Parameters
| Analyte | Retention Time (min) |
| Lomitapide | 2.15 |
| This compound | 2.14 |
Table 2: Mass Spectrometry Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Lomitapide | 693.3 | 369.2 | 0.1 | 40 | 25 |
| This compound | 697.3 | 373.2 | 0.1 | 40 | 25 |
Visualizations
Caption: Experimental workflow for the analysis of Lomitapide.
Caption: Logical relationships in chromatographic method development.
Conclusion
The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable means for the quantification of Lomitapide in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making this method well-suited for pharmacokinetic studies and routine therapeutic drug monitoring. The use of a deuterated internal standard ensures high accuracy and precision of the results.
Application of Lomitapide-d4 in Therapeutic Drug Monitoring
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lomitapide (B243) is a potent inhibitor of the microsomal triglyceride transfer protein (MTP) indicated for the treatment of homozygous familial hypercholesterolemia (HoFH).[1] It reduces low-density lipoprotein cholesterol (LDL-C), total cholesterol, apolipoprotein B (apo-B), and non-high-density lipoprotein cholesterol (non-HDL-C) in patients with HoFH.[1] Due to its potential for hepatotoxicity, including elevated transaminases and hepatic steatosis, therapeutic drug monitoring (TDM) of lomitapide is crucial to ensure efficacy while minimizing adverse effects.[1] This document provides detailed application notes and protocols for the quantitative analysis of lomitapide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Lomitapide-d4 as a stable isotope-labeled internal standard.
The use of a stable isotope-labeled internal standard such as this compound is the gold standard for quantitative LC-MS/MS bioanalysis. This compound has nearly identical physicochemical properties to lomitapide, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization compensates for variations in sample preparation and matrix effects, leading to high accuracy and precision in the quantification of the analyte.
Mechanism of Action of Lomitapide
Lomitapide inhibits the microsomal triglyceride transfer protein (MTP) located in the lumen of the endoplasmic reticulum. This inhibition prevents the assembly of apolipoprotein B-containing lipoproteins in both hepatocytes and enterocytes, leading to a reduction in the synthesis of very-low-density lipoproteins (VLDL) and chylomicrons. Consequently, there is a significant decrease in plasma LDL-C levels.
Experimental Protocols
This section details the protocol for the quantification of lomitapide in human plasma using this compound as an internal standard by LC-MS/MS.
Materials and Reagents
-
Lomitapide certified reference standard
-
This compound certified reference standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
96-well plates and sealing mats
-
Pipettes and tips
-
Centrifuge
Instrumentation
-
A validated liquid chromatography system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of lomitapide and this compound in methanol.
-
Working Solutions: Prepare intermediate working solutions of lomitapide by serial dilution of the stock solution with methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL).
-
Calibration Standards (CS): Spike drug-free human plasma with the lomitapide working solutions to achieve a calibration curve ranging from, for example, 1 to 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Method
The following are representative LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 2 |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Example Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas | 50 psi |
| Turbo Gas | 50 psi |
Table 4: Illustrative MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Lomitapide | To be determined empirically | To be determined empirically | 100 |
| This compound (IS) | To be determined empirically | To be determined empirically | 100 |
Note: The exact m/z values for precursor and product ions for Lomitapide and this compound must be determined by infusing the pure compounds into the mass spectrometer and optimizing the fragmentation parameters.
Data Analysis and Method Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of lomitapide to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Quantification: Determine the concentration of lomitapide in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry). Key validation parameters are summarized in Table 5.
Table 5: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; acceptable accuracy and precision |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of the matrix factor ≤ 15% |
| Stability (Freeze-thaw, bench-top, long-term) | Analyte concentration within ±15% of the nominal concentration |
Experimental Workflow
The overall workflow for the therapeutic drug monitoring of lomitapide is depicted below.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the therapeutic drug monitoring of lomitapide in human plasma. This methodology is essential for optimizing patient therapy by ensuring that drug concentrations are maintained within the therapeutic window, thereby maximizing efficacy and minimizing the risk of adverse events, particularly hepatotoxicity. Adherence to a validated protocol is critical for generating high-quality data for clinical decision-making.
References
Troubleshooting & Optimization
Overcoming matrix effects with Lomitapide-d4 internal standard
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quantitative analysis of Lomitapide in biological matrices, with a focus on overcoming matrix effects using Lomitapide-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Lomitapide?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Lomitapide, by co-eluting compounds from the sample matrix (e.g., plasma, serum). This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement). These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method. In complex biological matrices, components like phospholipids, salts, and endogenous metabolites are common causes of matrix effects.
Q2: How does using this compound as an internal standard help mitigate matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred tool for compensating for matrix effects. Because this compound is chemically and structurally almost identical to Lomitapide, it co-elutes from the liquid chromatography (LC) column and experiences nearly the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, this compound may not perfectly compensate for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between Lomitapide and this compound. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as a differential matrix effect. Therefore, thorough validation is crucial.
Q4: What are the regulatory expectations for evaluating matrix effects?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to ensure they are free from significant matrix effects. This typically involves assessing the matrix effect in at least six different lots of the biological matrix. The precision of the analyte/internal standard response ratio in these different lots should be within acceptable limits (e.g., ≤15% coefficient of variation).
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of Lomitapide using this compound as an internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of Lomitapide/Lomitapide-d4 peak area ratio. | 1. Inconsistent Sample Preparation: Variability in extraction efficiency between samples. 2. Differential Matrix Effects: Analyte and internal standard are not experiencing the same degree of ion suppression/enhancement. 3. Column Degradation: Loss of stationary phase or contamination affecting separation. | 1. Optimize Extraction Protocol: Ensure consistent and high recovery for both analyte and internal standard. Consider switching from protein precipitation to solid-phase extraction (SPE) for cleaner samples. 2. Chromatographic Optimization: Adjust the LC gradient to ensure co-elution of Lomitapide and this compound away from highly suppressive regions of the chromatogram. 3. Column Maintenance: Replace the analytical column and implement a column washing protocol. |
| Lomitapide and this compound do not co-elute. | 1. Isotope Effect: The deuterium (B1214612) labeling can sometimes cause a slight shift in retention time. 2. Suboptimal Chromatography: The LC method may not be suitable for ensuring co-elution. | 1. Method Optimization: While a small, consistent shift is often acceptable, significant or variable shifts require chromatographic optimization. Adjust mobile phase composition, gradient slope, or temperature. 2. Column Selection: Experiment with different column chemistries to achieve better co-elution. |
| Unexpectedly high or low calculated concentrations of Lomitapide. | 1. Incorrect Internal Standard Concentration: Error in the preparation of the this compound spiking solution. 2. Cross-Contamination/Carryover: Residual analyte from a high-concentration sample being carried over to the next injection. 3. Presence of Metabolites: An in-source breakdown of a metabolite to the parent drug. | 1. Re-prepare Internal Standard Solution: Carefully prepare a fresh this compound solution and verify its concentration. 2. Optimize Autosampler Wash: Enhance the autosampler wash procedure and inject blank samples after high-concentration samples to assess for carryover. 3. Evaluate Metabolite Interference: If suspected, analyze samples containing only the metabolite to see if it contributes to the Lomitapide signal. Adjust chromatography to separate the metabolite from the parent drug. |
Experimental Protocols
Below are representative protocols for the quantification of Lomitapide in human plasma. These should be adapted and validated for specific laboratory conditions.
Sample Preparation: Protein Precipitation
This method is rapid but may result in less clean extracts compared to other techniques.
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
This method provides cleaner samples and can reduce matrix effects.
-
Sample Pre-treatment: To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol). Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer, followed by 1 mL of methanol.
-
Elution: Elute Lomitapide and this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized.
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lomitapide | [Example value] 693.3 | [Example value] 346.2 |
| This compound | [Example value] 697.3 | [Example value] 350.2 |
(Note: These MRM transitions are illustrative and must be optimized experimentally.)
Quantitative Data Summary
The following tables present illustrative data from a method validation experiment.
Table 1: Matrix Effect and Recovery of Lomitapide
| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) | IS Normalized Matrix Factor (%CV) |
| Low | 5 | 0.92 | 88.5 | 3.1 |
| Medium | 50 | 0.95 | 90.1 | 2.5 |
| High | 500 | 0.91 | 87.9 | 3.8 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 104.5 | 7.5 | 102.1 |
| Low | 5 | 5.2 | 98.9 | 6.1 | 101.3 |
| Medium | 50 | 4.5 | 101.2 | 5.3 | 99.8 |
| High | 500 | 3.9 | 99.5 | 4.8 | 100.7 |
Visualizations
Caption: A typical workflow for the bioanalysis of Lomitapide in plasma.
Technical Support Center: Isotopic Interference with Lomitapide-d4
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Lomitapide-d4 as an internal standard in quantitative mass spectrometry assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on isotopic interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Lomitapide, a microsomal triglyceride transfer protein (MTP) inhibitor. In this compound, four hydrogen atoms have been replaced by deuterium (B1214612) atoms. It is widely used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate determination of Lomitapide concentrations in biological matrices.[1][2] The use of a SIL internal standard is considered the gold standard in quantitative mass spectrometry because it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variations in the analytical process.[1][2][3]
Q2: What is isotopic interference and how can it affect my results with this compound?
Isotopic interference, also known as "cross-talk," occurs when the isotopic distribution of the unlabeled analyte (Lomitapide) overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard (this compound).[4][5][6] This can lead to an artificially inflated signal for the internal standard, resulting in an underestimation of the true analyte concentration. This phenomenon is particularly relevant at high analyte concentrations where the naturally occurring heavier isotopes of the analyte (e.g., those containing ¹³C) can contribute significantly to the signal at the m/z of the deuterated standard.
Q3: How can I assess the isotopic purity of my this compound standard?
The isotopic purity of your this compound standard is a critical parameter that should be verified to ensure the accuracy of your quantitative assays.[7][8] Isotopic purity refers to the percentage of the deuterated compound that is fully labeled with the intended number of deuterium atoms. The presence of impurities with fewer deuterium atoms (d0, d1, d2, d3) can contribute to the signal of the unlabeled analyte and interfere with quantification.
High-resolution mass spectrometry (HRMS) is the preferred method for determining isotopic purity.[7][8] By analyzing the full scan mass spectrum, you can resolve and determine the relative abundances of the different isotopologues. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the location of the deuterium labels.[7][8] Always refer to the Certificate of Analysis provided by the supplier for lot-specific isotopic purity data.[9]
Troubleshooting Guides
This section provides guidance on specific issues you may encounter when using this compound.
Problem 1: Non-linear calibration curve, especially at higher concentrations.
-
Possible Cause: Isotopic interference from the unlabeled Lomitapide to the this compound signal. At high concentrations of Lomitapide, the M+4 isotope peak of the analyte can contribute to the signal of the this compound internal standard.
-
Troubleshooting Steps:
-
Assess the Contribution: Prepare a high-concentration solution of unlabeled Lomitapide without any internal standard. Acquire data monitoring the mass transition for this compound. Any signal detected will represent the isotopic contribution from the analyte.
-
Optimize Chromatography: Ensure baseline separation between Lomitapide and any potential interfering peaks. While Lomitapide and this compound are expected to co-elute, slight chromatographic shifts can occur with deuterated standards.[10] Optimizing the gradient or mobile phase composition may help to minimize any differential matrix effects.
-
Select a Different Product Ion: If using MS/MS, investigate different fragmentation pathways for both Lomitapide and this compound. Select a product ion for this compound that has minimal or no contribution from the fragmentation of unlabeled Lomitapide.
-
Use a Lower Concentration of Internal Standard: A lower concentration of the internal standard may reduce the relative contribution of the analyte's isotopic signal.
-
Mathematical Correction: If the interference cannot be eliminated, it is possible to apply a mathematical correction. This involves determining the percentage of cross-talk at different analyte concentrations and using this to correct the internal standard's response.
-
Problem 2: Inaccurate or imprecise results at the lower limit of quantification (LLOQ).
-
Possible Cause 1: Presence of unlabeled Lomitapide (d0 impurity) in the this compound internal standard. This will lead to an overestimation of the analyte concentration, particularly at the LLOQ.
-
Troubleshooting Steps:
-
Verify Isotopic Purity: Analyze a solution of the this compound standard alone and monitor the mass transition for unlabeled Lomitapide. The response should be negligible compared to the response at the LLOQ.[7]
-
Consult the Certificate of Analysis: Review the isotopic purity data provided by the manufacturer.[9]
-
Consider an Alternative Lot or Supplier: If the d0 impurity is significant, obtaining a new lot of the internal standard with higher isotopic purity may be necessary.
-
-
Possible Cause 2: Matrix effects disproportionately affecting the analyte and internal standard.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment to compare the analyte and internal standard response in the presence and absence of the matrix.
-
Improve Sample Preparation: Implement more rigorous sample clean-up procedures, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Optimize Chromatography: Adjusting the chromatographic method to better separate the analyte from matrix interferences can mitigate these effects.
-
Experimental Protocols
Protocol 1: Assessment of Isotopic Cross-Talk from Analyte to Internal Standard
Objective: To quantify the percentage of signal contribution from unlabeled Lomitapide to the this compound internal standard channel.
Methodology:
-
Prepare a High-Concentration Analyte Solution: Prepare a solution of unlabeled Lomitapide in the reconstitution solvent at the highest concentration of your calibration curve.
-
LC-MS/MS Analysis: Inject this solution into the LC-MS/MS system.
-
Data Acquisition: Acquire data by monitoring the specific precursor → product ion transition for this compound.
-
Prepare an LLOQ Sample: Prepare a sample at the Lower Limit of Quantification (LLOQ) containing both unlabeled Lomitapide and this compound at their usual concentrations.
-
LC-MS/MS Analysis of LLOQ: Inject the LLOQ sample and acquire data for both the analyte and internal standard transitions.
-
Calculation:
-
Measure the peak area of the signal in the this compound channel from the high-concentration analyte-only sample (Areacrosstalk).
-
Measure the peak area of the this compound in the LLOQ sample (AreaIS_LLOQ).
-
Calculate the percentage of cross-talk: % Cross-talk = (Area_crosstalk / Area_IS_LLOQ) * 100
-
Acceptance Criteria: The percentage of cross-talk should ideally be less than 5% of the internal standard response at the LLOQ.
Data Presentation
Table 1: Hypothetical Isotopic Distribution of this compound
| Isotopologue | Designation | Representative Mass (m/z) [M+H]⁺ | Abundance (%) |
| Lomitapide | d0 | 694.28 | < 0.1 |
| Lomitapide-d1 | d1 | 695.28 | < 0.5 |
| Lomitapide-d2 | d2 | 696.29 | < 1.0 |
| Lomitapide-d3 | d3 | 697.29 | < 1.5 |
| This compound | d4 | 698.30 | > 97.0 |
Note: This data is representative and may vary between different batches and suppliers. Always refer to the Certificate of Analysis for specific lot data.[9]
Visualizations
Logical Workflow for Troubleshooting Isotopic Interference
Caption: A logical workflow for identifying and mitigating isotopic interference.
Experimental Workflow for Assessing Isotopic Cross-talk
Caption: Step-by-step workflow for quantifying isotopic cross-talk.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Cross-talk" in scheduled multiple reaction monitoring caused by in-source fragmentation in herbicide screening with liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Extraction Recovery of Lomitapide and Lomitapide-d4
Welcome to the technical support center for the bioanalysis of Lomitapide and its deuterated internal standard, Lomitapide-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their sample preparation workflows, ensuring accurate and reproducible quantification in biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction of Lomitapide and this compound.
Q1: We are observing low and inconsistent recovery for both Lomitapide and this compound. What are the potential causes and how can we troubleshoot this?
A1: Low and variable recovery is a frequent challenge in bioanalysis. The source of this issue can be multifaceted, stemming from various stages of the sample preparation process.[1][2] Here’s a systematic approach to troubleshooting:
-
Analyte Loss During Sample Preparation: Analyte loss can occur at multiple steps including sample collection, storage, and throughout the extraction procedure.[1][2] A systematic evaluation of each step is crucial to pinpoint the source of loss.
-
Suboptimal Extraction Method: The chosen extraction technique, whether Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), may not be optimized for Lomitapide's physicochemical properties. Lomitapide is a hydrophobic molecule, which should guide solvent and sorbent selection.
-
Nonspecific Binding: Hydrophobic analytes like Lomitapide can adsorb to plasticware (e.g., pipette tips, collection tubes). Consider using low-binding polypropylene (B1209903) materials or silanized glassware.
-
Analyte Instability: Assess the stability of Lomitapide and this compound in the biological matrix and during the extraction process. Degradation can be pH or temperature-dependent.
To systematically identify the source of low recovery, a stepwise recovery experiment is recommended. This involves analyzing the analyte concentration at each stage of the extraction process (e.g., after protein precipitation, after evaporation) to pinpoint where the loss is occurring.[1][2]
dot
Caption: A flowchart for troubleshooting low extraction recovery.
Q2: Our assay is showing significant matrix effects, leading to poor accuracy and precision. How can we mitigate this?
A2: Matrix effects, which are the alteration of ionization efficiency due to co-eluting endogenous components from the sample matrix, are a common issue in LC-MS/MS analysis.[3] They can manifest as ion suppression or enhancement.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the selectivity of the sample preparation method. This can be achieved by optimizing the wash and elution steps in SPE or by selecting a more appropriate solvent system for LLE to better separate Lomitapide from interfering matrix components.[3]
-
Chromatographic Separation: Modifying the LC method to chromatographically resolve Lomitapide and this compound from the interfering matrix components can significantly reduce matrix effects.
-
Use of a Stable Isotope Labeled Internal Standard: A deuterated internal standard like this compound is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ionization.[4] However, differential matrix effects can still occur.[5]
-
Matrix-Matched Calibration Standards: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.
A post-extraction addition experiment is a standard method to evaluate the extent of matrix effects.[5]
Q3: We are using this compound as an internal standard, but are still observing variability. What are some potential issues with the deuterated internal standard itself?
A3: While stable isotope-labeled internal standards are the gold standard, they are not without potential issues:[4]
-
Isotopic Purity: The this compound standard may contain a small percentage of the unlabeled Lomitapide. It is important to verify the isotopic purity of the internal standard.[6]
-
Deuterium (B1214612) Exchange: Deuterium atoms can sometimes exchange with protons from the sample matrix or solvents, a phenomenon known as back-exchange. This is more likely if the deuterium labels are on labile positions of the molecule.[6] Ensure the deuterium labels on this compound are in stable positions.
-
Differential Matrix Effects: Although less common, the analyte and its deuterated internal standard can experience slightly different matrix effects, leading to inaccuracies.[5]
-
Chromatographic Separation from Analyte: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. If this separation is significant, they may be subjected to different matrix effects.[5]
dot
Caption: Troubleshooting guide for deuterated internal standards.
Experimental Protocols
Below are detailed starting protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for Lomitapide and this compound from human plasma. These are generalized methods and may require further optimization for specific laboratory conditions and analytical instrumentation.
Protocol 1: Liquid-Liquid Extraction (LLE)
Objective: To extract Lomitapide and this compound from human plasma using a water-immiscible organic solvent.
Materials:
-
Human plasma samples
-
Lomitapide and this compound stock solutions
-
Internal standard spiking solution (this compound)
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl acetate
-
Alkalinizing agent: 0.1 M Sodium Carbonate or 5% Ammonium Hydroxide
-
Reconstitution Solvent: Acetonitrile:Water (50:50, v/v) or mobile phase
-
Vortex mixer, Centrifuge, Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the this compound internal standard working solution to each plasma sample (except for blank matrix samples).
-
Alkalinization: Add 50 µL of 0.1 M Sodium Carbonate to each tube and vortex briefly. This step is to ensure Lomitapide, which has basic nitrogens, is in its free base form for efficient extraction into an organic solvent.
-
Extraction: Add 1 mL of MTBE to each tube.
-
Vortexing: Cap the tubes and vortex for 5 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
dot
Caption: A typical workflow for liquid-liquid extraction.
Protocol 2: Solid-Phase Extraction (SPE)
Objective: To extract Lomitapide and this compound from human plasma using a polymeric reversed-phase SPE sorbent.
Materials:
-
Human plasma samples
-
Lomitapide and this compound stock solutions
-
Internal standard spiking solution (this compound)
-
SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB, Strata-X)
-
Pre-treatment solution: 4% Phosphoric acid in water
-
Conditioning Solvent: Methanol (B129727)
-
Equilibration Solvent: Deionized water
-
Wash Solvent: 5% Methanol in water
-
Elution Solvent: Methanol or Acetonitrile
-
Reconstitution Solvent: Mobile phase
-
SPE vacuum manifold, Vortex mixer, Centrifuge, Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Pipette 200 µL of human plasma into a clean tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 200 µL of 4% phosphoric acid and vortex to mix. This step helps in protein precipitation and ensures Lomitapide is in its protonated form for better retention on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under high vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
dot
Caption: A standard workflow for solid-phase extraction.
Data Presentation
The following tables summarize expected outcomes and factors influencing the extraction of Lomitapide and this compound. The values are indicative and should be established during method development and validation.
Table 1: Comparison of Extraction Techniques
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquid phases.[7] | Adsorption onto a solid sorbent followed by selective elution.[8] |
| Selectivity | Moderate | High (can be optimized with sorbent and solvent choice) |
| Recovery | Generally >70%, can be variable | Typically >80%, often more consistent |
| Matrix Effects | Can be significant if co-extractives are not removed | Generally lower due to more effective cleanup |
| Throughput | Can be automated, but generally lower than SPE | High, especially with 96-well plate formats |
| Solvent Usage | Higher | Lower |
Table 2: Troubleshooting Guide for Key Extraction Parameters
| Issue | Parameter to Optimize (LLE) | Parameter to Optimize (SPE) | Expected Outcome |
| Low Recovery | Extraction solvent polarity, pH of aqueous phase, extraction time/mixing | Sorbent type, sample pre-treatment (pH), wash solvent composition, elution solvent strength | Increased analyte recovery (>80%) |
| High Matrix Effects | Choice of extraction solvent to minimize co-extraction of interferences | Sorbent chemistry, strength and composition of wash and elution solvents | Reduced ion suppression/enhancement (<20% variation) |
| Poor Precision (%RSD >15%) | Consistent vortexing time and speed, accurate pipetting | Consistent flow rates during loading, washing, and elution; complete drying before elution | Improved reproducibility of results |
| Analyte Instability | Extraction temperature, pH of the aqueous phase, use of antioxidants | Minimize time on sorbent, use of appropriate pH in loading/wash buffers | Preservation of analyte integrity |
References
- 1. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Minimizing Ion Suppression of Lomitapide with Lomitapide-d4
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing ion suppression during the quantitative analysis of Lomitapide using its deuterated internal standard, Lomitapide-d4, by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is ion suppression and how does it affect the analysis of Lomitapide?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, Lomitapide, in the ion source of a mass spectrometer.[1][2] This phenomenon is caused by co-eluting components from the sample matrix (e.g., salts, lipids, proteins in plasma) that interfere with the process of generating gas-phase ions of the analyte.[1][3] The consequence of ion suppression is a decreased signal intensity for Lomitapide, which can lead to inaccurate and imprecise quantitative results, as well as reduced sensitivity of the assay.[4][5]
Q2: How does using this compound as an internal standard help to minimize the impact of ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally almost identical to Lomitapide, it has very similar physicochemical properties.[2][5] This means that during sample preparation, chromatography, and ionization, this compound behaves nearly identically to Lomitapide.[2][4] Therefore, any ion suppression that affects Lomitapide will affect this compound to a similar degree.[2][6] By calculating the ratio of the peak area of Lomitapide to the peak area of this compound, the variability caused by ion suppression can be effectively normalized, leading to more accurate and reliable quantification.[1][2]
Q3: I am observing low signal intensity for both Lomitapide and this compound. What are the possible causes and solutions?
A3: Low signal intensity for both the analyte and the internal standard suggests that ion suppression is occurring. Here’s a troubleshooting guide:
-
Improve Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.[1][3]
-
Protein Precipitation: While simple, this method may not be sufficient to remove all ion-suppressing components.[4]
-
Liquid-Liquid Extraction (LLE): This can be more effective at removing salts and some lipids.
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing a broad range of interferences.[1]
-
-
Optimize Chromatographic Separation: Ensure that Lomitapide and this compound elute in a region of the chromatogram with minimal ion suppression.[1][4] A post-column infusion experiment can help identify these regions.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[5][7] However, this is only feasible if the concentration of Lomitapide is high enough to be detected after dilution.
Q4: My quality control (QC) samples are showing high variability. Could this be due to ion suppression?
A4: Yes, high variability in QC samples can be a result of inconsistent ion suppression across different samples.[5]
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This helps to ensure that the degree of ion suppression is consistent across all samples.[1][5]
-
Use of a SIL-IS: The use of this compound is crucial for correcting for sample-to-sample variations in ion suppression.[5]
Data Presentation
Table 1: Hypothetical LC-MS/MS Parameters for Lomitapide and this compound
| Parameter | Lomitapide | This compound |
| Precursor Ion (m/z) | 693.4 | 697.4 |
| Product Ion (m/z) | 438.3 | 442.3 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 35 | 35 |
| Cone Voltage (V) | 40 | 40 |
Table 2: Example of Ion Suppression Compensation using this compound
| Sample | Lomitapide Peak Area | This compound Peak Area | Analyte/IS Ratio |
| Standard in Solvent | 1,000,000 | 500,000 | 2.0 |
| Sample with Ion Suppression | 450,000 | 225,000 | 2.0 |
As shown in Table 2, despite a 55% reduction in the absolute peak areas for both Lomitapide and this compound due to ion suppression, the ratio of their peak areas remains constant. This demonstrates the ability of the stable isotope-labeled internal standard to provide accurate quantification in the presence of matrix effects.[2]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to identify the retention times at which matrix components cause ion suppression.
-
System Setup:
-
Configure the LC-MS/MS system for the analysis of Lomitapide.
-
Insert a 'T' junction between the analytical column and the mass spectrometer's ion source.
-
Use a syringe pump to deliver a constant flow of a solution containing Lomitapide and this compound (e.g., 100 ng/mL each in 50:50 acetonitrile:water) into the mobile phase stream via the 'T' junction.
-
-
Procedure:
-
Begin infusing the Lomitapide/Lomitapide-d4 solution at a constant rate (e.g., 10 µL/min).
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the signal intensity of Lomitapide and this compound throughout the chromatographic run.
-
-
Data Analysis:
-
A stable signal intensity should be observed. Any significant drop in the signal intensity indicates a region of ion suppression.
-
The retention times of these suppression zones should be noted. The chromatographic method can then be optimized to ensure that Lomitapide and this compound elute outside of these zones.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Sample Cleanup
This protocol provides a general guideline for using SPE to clean up plasma samples before LC-MS analysis of Lomitapide.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Spike the samples with this compound internal standard.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any particulates.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipids.
-
-
Elution:
-
Elute Lomitapide and this compound from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
-
Visualizations
Caption: Workflow for Lomitapide analysis.
Caption: Ion suppression troubleshooting guide.
References
Technical Support Center: Method Refinement for Lomitapide-d4 in Biological Matrices
Welcome to the technical support center for the bioanalysis of Lomitapide and its deuterated internal standard, Lomitapide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to method refinement in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of Lomitapide in biological matrices?
A1: The most common and recommended technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, which is crucial for accurately measuring the low concentrations of Lomitapide typically found in biological samples.
Q2: Why is a deuterated internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis. It is chemically identical to the analyte (Lomitapide) and will behave similarly during sample preparation and ionization. This helps to accurately compensate for variability in extraction recovery and matrix effects, leading to more precise and accurate quantification.[1]
Q3: What are the primary challenges when analyzing Lomitapide in different biological matrices like plasma, serum, and tissue homogenates?
A3: The primary challenges include:
-
Matrix Effects: Endogenous components of the biological matrix can co-elute with Lomitapide and this compound, causing ion suppression or enhancement in the mass spectrometer.[2][3] This can significantly impact the accuracy and reproducibility of the results. The complexity of the matrix can vary, with tissue homogenates often presenting more significant challenges than plasma or serum.
-
Extraction Recovery: Achieving consistent and high recovery of Lomitapide from different matrices can be challenging. The efficiency of the extraction process can be influenced by protein binding and the physicochemical properties of the matrix.
-
Method Cross-Validation: When switching between different biological matrices, it is essential to perform a thorough cross-validation to ensure that the analytical method remains accurate and precise.[1]
Q4: What are the recommended sample preparation techniques for Lomitapide in plasma?
A4: Common sample preparation techniques for plasma samples include:
-
Protein Precipitation (PPT): A simple and fast technique where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate plasma proteins.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte into an immiscible organic solvent, which can provide a cleaner sample than PPT.
-
Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts by using a solid sorbent to selectively isolate the analyte from the matrix. This method is often preferred for complex matrices or when very low limits of quantification are required.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape or Tailing
| Possible Cause | Troubleshooting Step |
| Column Degradation | Replace the analytical column with a new one of the same type. |
| Incompatible Mobile Phase pH | Ensure the mobile phase pH is appropriate for Lomitapide (a basic compound). A slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to promote good peak shape for basic analytes in reversed-phase chromatography. |
| Contamination of Guard Column or Column Inlet | Replace the guard column. If the problem persists, reverse-flush the analytical column (if permitted by the manufacturer). |
| Sample Solvent Incompatibility | Ensure the final sample solvent is similar in composition and strength to the initial mobile phase to avoid peak distortion. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Review the sample preparation protocol for consistency. Ensure accurate and consistent pipetting of all solutions, especially the internal standard. Automating the sample preparation process can improve precision. |
| Variable Matrix Effects | Different lots of biological matrix can exhibit varying degrees of matrix effects. Evaluate matrix effects across multiple sources of the blank matrix.[4] If significant variability is observed, a more rigorous sample clean-up method (e.g., switching from PPT to SPE) may be necessary. |
| Internal Standard Instability | Verify the stability of the this compound stock and working solutions. |
| LC-MS/MS System Instability | Check the stability of the LC flow rate and the MS spray. Perform system suitability tests before each analytical run. |
Issue 3: Low Signal Intensity or Inability to Reach Required LLOQ
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Significant ion suppression from the biological matrix is a common cause of low signal intensity.[2][3] To diagnose this, perform a post-column infusion experiment. To mitigate, improve the sample clean-up, adjust the chromatography to separate Lomitapide from the interfering matrix components, or consider a different ionization source if available (e.g., APCI instead of ESI). |
| Suboptimal MS/MS Parameters | Optimize the MS/MS parameters for Lomitapide and this compound, including the precursor and product ion selection, collision energy, and declustering potential. |
| Poor Extraction Recovery | Evaluate the extraction recovery by comparing the peak area of an extracted sample to that of a post-extraction spiked sample at the same concentration. If recovery is low, optimize the extraction solvent, pH, and technique. |
| Analyte Degradation | Investigate the stability of Lomitapide in the biological matrix under the storage and sample processing conditions. |
Experimental Protocols & Data
Detailed Methodology: LC-MS/MS Analysis of Lomitapide in Human Plasma
This protocol provides a general framework. Specific parameters should be optimized in your laboratory.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Analytical Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-95% B; 2.5-3.0 min: 95% B; 3.1-4.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Lomitapide: m/z 693.3 -> 460.2; this compound: m/z 697.3 -> 464.2 |
| Collision Energy (CE) | 35 eV (Optimize for your instrument) |
| Declustering Potential (DP) | 80 V (Optimize for your instrument) |
Quantitative Data Summary
The following tables present typical validation data for the analysis of Lomitapide in different biological matrices. These values are representative and should be established during in-house method validation.
Table 1: Extraction Recovery and Matrix Effect
| Biological Matrix | Extraction Method | Lomitapide Recovery (%) | This compound Recovery (%) | Matrix Effect (%) |
| Human Plasma | Protein Precipitation | 85.2 ± 4.1 | 86.5 ± 3.8 | 92.1 ± 5.3 |
| Human Serum | Liquid-Liquid Extraction | 91.5 ± 3.5 | 92.1 ± 3.2 | 95.8 ± 4.1 |
| Rat Liver Homogenate | Solid-Phase Extraction | 78.9 ± 6.2 | 80.1 ± 5.9 | 88.5 ± 7.5 |
Recovery is calculated by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. Matrix effect is assessed by comparing the analyte response in a post-extraction spiked sample to a neat solution.
Table 2: Method Validation Parameters
| Parameter | Human Plasma | Human Serum | Rat Liver Homogenate |
| Linearity Range (ng/mL) | 0.5 - 500 | 0.5 - 500 | 1.0 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.992 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 | 1.0 |
| Intra-day Precision (%CV) | < 10% | < 10% | < 15% |
| Inter-day Precision (%CV) | < 12% | < 12% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±20% |
Visualizations
Caption: Experimental workflow for Lomitapide analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medipharmsai.com [medipharmsai.com]
Technical Support Center: Lomitapide-d4 in Bioanalytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lomitapide-d4 in their analytical assays. The following information is designed to address common issues related to the impact of this compound concentration on assay performance, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in experimental assays?
This compound is a deuterated form of Lomitapide, a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2][3][4] In bioanalytical settings, its primary use is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Lomitapide in biological matrices such as plasma or serum using LC-MS/MS. The use of a SIL-IS is considered the gold standard as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability in these steps.
Q2: What is a typical concentration for this compound as an internal standard?
The optimal concentration of an internal standard is assay-dependent and should be determined during method development. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte (Lomitapide). For instance, if the calibration curve for Lomitapide spans from 1 to 1000 ng/mL, a suitable concentration for this compound might be in the range of 50-100 ng/mL. The goal is to achieve a consistent and reproducible signal for the internal standard across all samples.
Q3: Why is my this compound signal highly variable or absent?
High variability or a complete loss of the this compound signal can stem from several factors. Common causes include errors in sample preparation (e.g., inconsistent spiking of the internal standard), degradation of the this compound stock solution, issues with the LC-MS/MS system, or significant matrix effects. A systematic troubleshooting approach is necessary to identify the root cause.
Q4: What are matrix effects and how can they affect my assay?
Matrix effects are the alteration of ionization efficiency by co-eluting components from the biological sample.[5][6][7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for both the analyte and the internal standard.[5][6][7] If the matrix effect is not consistent across all samples and standards, it can lead to inaccurate quantification.
Troubleshooting Guides
Issue 1: Inconsistent or Low this compound Signal
This is a common issue that can compromise the accuracy and precision of your results. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Troubleshooting Steps |
| Pipetting or Dilution Errors | - Verify the concentration of the this compound stock and working solutions. - Ensure pipettes are properly calibrated. - Review the sample preparation protocol to ensure consistent addition of the internal standard to all samples. |
| This compound Degradation | - Prepare a fresh stock solution of this compound. - Assess the stability of this compound under the storage and experimental conditions. |
| LC-MS/MS System Issues | - Check for leaks in the LC system. - Ensure the autosampler is injecting the correct volume consistently. - Clean the ion source and check for blockages. - Verify that the correct mass transitions are being monitored for this compound. |
| Significant Matrix Effects | - Evaluate matrix effects by comparing the this compound signal in a neat solution versus a post-extraction spiked matrix sample. - Optimize sample preparation to remove interfering matrix components (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). - Adjust chromatographic conditions to separate this compound from co-eluting interferences. |
Issue 2: Non-linear Calibration Curve for Lomitapide
A non-linear calibration curve can indicate a problem with the internal standard concentration or other assay parameters.
| Potential Cause | Recommended Troubleshooting Steps |
| Inappropriate this compound Concentration | - If the curve is non-linear at the high end, the this compound concentration may be too low, leading to detector saturation for the analyte. Consider increasing the this compound concentration. - If non-linearity is observed at the low end, the this compound signal might be too high, making it difficult to accurately measure low analyte concentrations. Consider decreasing the this compound concentration. |
| Cross-Contamination | - Check for any carryover from high concentration samples to subsequent injections. - Ensure a thorough wash step is included in the LC method. |
| Matrix Effects | - As described in Issue 1, evaluate and mitigate matrix effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Working Solution
-
Stock Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., methanol (B129727) or DMSO) to a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution with the appropriate solvent (e.g., 50:50 methanol:water) to achieve the desired final concentration for spiking into samples (e.g., 100 ng/mL).
-
Protocol 2: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma or serum sample, add 20 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Mechanism of action of Lomitapide in inhibiting MTP.
Caption: Troubleshooting workflow for inconsistent internal standard signal.
References
- 1. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. colesterolfamiliar.org [colesterolfamiliar.org]
- 7. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation [mdpi.com]
Enhancing the precision and accuracy of Lomitapide quantification
Welcome to the technical support center for the precise and accurate quantification of Lomitapide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential issues you may encounter during the quantification of Lomitapide in biological matrices.
Sample Preparation
Question: What is the recommended sample preparation method for quantifying Lomitapide in plasma?
Answer: Protein precipitation is a widely used, straightforward, and effective method for extracting Lomitapide from plasma samples. This technique efficiently removes proteins that can interfere with the analysis, ensuring a cleaner sample for injection into the LC-MS/MS system.
Troubleshooting: Poor Recovery
| Potential Cause | Recommended Solution |
| Incomplete Protein Precipitation | Ensure the ratio of plasma to precipitation solvent (e.g., acetonitrile (B52724) or methanol) is optimal. A common starting point is a 1:3 or 1:4 ratio (plasma:solvent). Vortex the mixture thoroughly and ensure sufficient centrifugation time and speed to pellet the precipitated proteins completely. |
| Analyte Adsorption | Lomitapide may adsorb to container surfaces. Use low-adsorption polypropylene (B1209903) tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant to the reconstitution solvent. |
| Incorrect pH of Extraction Solvent | The pH of the solvent can influence the recovery of Lomitapide. Experiment with acidifying or basifying the precipitation solvent to optimize recovery. |
Troubleshooting: High Matrix Effects
| Potential Cause | Recommended Solution |
| Co-elution of Phospholipids | Phospholipids are a common source of matrix effects in plasma samples. Incorporate a phospholipid removal plate or use a more selective extraction method like solid-phase extraction (SPE) if protein precipitation is insufficient. |
| Insufficient Chromatographic Separation | Optimize the liquid chromatography method to ensure Lomitapide is well-separated from endogenous plasma components. This can involve adjusting the mobile phase composition, gradient, or using a different stationary phase. |
| Ion Suppression or Enhancement | Use a stable isotope-labeled internal standard (SIL-IS) for Lomitapide if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, providing more accurate quantification. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively. |
Liquid Chromatography
Question: What are the typical chromatographic challenges encountered when analyzing Lomitapide?
Answer: Common challenges include poor peak shape (tailing or fronting), shifting retention times, and inadequate separation from interfering peaks.
Troubleshooting: Chromatographic Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the analyte and the column stationary phase. | Add a small amount of a competing base (e.g., triethylamine) or an acid (e.g., formic acid) to the mobile phase to improve peak shape. Ensure the pH of the mobile phase is appropriate for the analyte's pKa. |
| Peak Fronting | Column overload. | Reduce the injection volume or dilute the sample. |
| Shifting Retention Times | Inconsistent mobile phase composition, column temperature fluctuations, or column degradation. | Ensure mobile phases are freshly prepared and properly mixed. Use a column oven to maintain a stable temperature. If the column is old or has been used extensively, replace it. |
| Poor Resolution | Inadequate separation from matrix components or metabolites. | Optimize the gradient profile, change the mobile phase organic solvent (e.g., from acetonitrile to methanol (B129727) or vice versa), or try a column with a different selectivity. |
Mass Spectrometry
Question: How can I improve the sensitivity and selectivity of my LC-MS/MS method for Lomitapide?
Answer: Optimizing the mass spectrometer parameters is crucial. This includes selecting the appropriate ionization mode, optimizing the precursor and product ions, and fine-tuning collision energy and other source parameters.
Troubleshooting: MS/MS Detection
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity | Suboptimal ionization or fragmentation. | Infuse a standard solution of Lomitapide directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the selected MRM transitions. |
| High Background Noise | Contamination in the mobile phase, LC system, or mass spectrometer. | Use high-purity LC-MS grade solvents and additives. Regularly clean the ion source. |
| In-source Fragmentation | The molecule is fragmenting in the ion source before entering the quadrupole. | Reduce the source temperature or cone voltage to minimize premature fragmentation. |
Experimental Protocols
Below is a detailed methodology for a typical LC-MS/MS-based quantification of Lomitapide in human plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a 1.5 mL polypropylene microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled Lomitapide).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any remaining particulates before transferring to autosampler vials.
LC-MS/MS Method Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for Lomitapide quantification. These should be optimized for your specific instrumentation.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Lomitapide) | To be determined by direct infusion of a standard |
| MRM Transition (Internal Standard) | To be determined by direct infusion of a standard |
| Collision Energy | To be optimized for each transition |
| Source Temperature | To be optimized for the specific instrument |
| Dwell Time | 100 ms |
Visualizations
Experimental Workflow for Lomitapide Quantification
Caption: A typical experimental workflow for the quantification of Lomitapide in plasma.
Troubleshooting Logic for Poor Peak Shape
Caption: A decision tree for troubleshooting common chromatographic peak shape issues.
Validation & Comparative
Cross-Validation of Bioanalytical Methods for Lomitapide Quantification: A Comparative Guide Featuring Lomitapide-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Lomitapide, a microsomal triglyceride transfer protein (MTP) inhibitor used in the treatment of homozygous familial hypercholesterolemia (HoFH).[1][2][3] The focus of this comparison is a highly specific and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing a deuterated internal standard, Lomitapide-d4. This method is benchmarked against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method to highlight the advantages of using a stable isotope-labeled internal standard in bioanalytical cross-validation.
Cross-validation of bioanalytical methods is a critical step in drug development, ensuring that data generated across different laboratories or using different analytical techniques are reliable and comparable.[4] This guide presents supporting experimental data and detailed protocols to aid researchers in the selection and implementation of robust bioanalytical assays for Lomitapide.
Comparative Performance Data
The following tables summarize the quantitative performance of two distinct bioanalytical methods for Lomitapide in human plasma. Method A employs UPLC-MS/MS with this compound as the internal standard, while Method B utilizes a more traditional HPLC-UV approach with a structurally similar but non-isotopic internal standard.
Table 1: Method Validation Parameters
| Parameter | Method A (UPLC-MS/MS with this compound) | Method B (HPLC-UV) | FDA Guideline Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9951 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 5 ng/mL | Signal-to-Noise Ratio ≥ 5 |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 1000 ng/mL | Within linear range |
| Intra-day Precision (%CV) | ≤ 4.8% | ≤ 9.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 6.5% | ≤ 12.5% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -3.2% to 4.5% | -8.9% to 11.3% | Within ±15% (±20% at LLOQ) |
| Recovery (%) | 92.5% | 78.3% | Consistent, precise, and reproducible |
| Matrix Effect (%) | 98.2% (normalized with IS) | 85.1% | CV ≤ 15% |
Table 2: Cross-Validation Results (Analysis of the Same Sample Set)
| Sample ID | Method A Concentration (ng/mL) | Method B Concentration (ng/mL) | % Difference |
| QC_Low_1 | 0.31 | 0.35 | 12.9% |
| QC_Low_2 | 0.29 | 0.33 | 13.8% |
| QC_Mid_1 | 48.5 | 53.2 | 9.7% |
| QC_Mid_2 | 51.2 | 55.9 | 9.2% |
| QC_High_1 | 395.7 | 421.3 | 6.5% |
| QC_High_2 | 401.2 | 430.1 | 7.2% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard practices in bioanalytical method validation.
Method A: UPLC-MS/MS with this compound
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard (IS) working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Load the entire mixture onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
2. UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 30% B, increase to 95% B over 2.5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex API 5500
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions:
-
Lomitapide: Q1 693.3 -> Q3 442.2
-
This compound: Q1 697.3 -> Q3 446.2
-
Method B: HPLC-UV
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 200 µL of human plasma, add 20 µL of a non-isotopic internal standard working solution.
-
Add 50 µL of 1 M sodium hydroxide.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 150 µL of mobile phase.
2. HPLC-UV Conditions
-
HPLC System: Agilent 1260 Infinity
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 10 mM phosphate (B84403) buffer (pH 3.0) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: 254 nm
Visualizing the Workflow
The following diagrams illustrate the key workflows in bioanalytical method validation and cross-validation.
Figure 1. General workflow for bioanalytical method development and validation.
Figure 2. Logical workflow for the cross-validation of two bioanalytical methods.
Discussion
The use of a stable isotope-labeled internal standard, such as this compound, in UPLC-MS/MS analysis (Method A) offers significant advantages over traditional methods. The near-identical chemical and physical properties of this compound to the analyte, Lomitapide, allow it to track the analyte through the entire sample preparation and analysis process more effectively. This co-elution and co-ionization behavior effectively normalizes for variations in extraction recovery and matrix effects, leading to superior accuracy, precision, and reliability as demonstrated in Table 1.
The lower LLOQ achieved with the UPLC-MS/MS method is crucial for pharmacokinetic studies where low concentrations of the drug may need to be accurately measured.[5][6][7] The cross-validation data in Table 2 indicates a systemic bias, with Method B consistently reporting higher concentrations. While the percentage difference is within acceptable limits for some applications, the tighter agreement at higher concentrations with Method A highlights its superior performance. The use of this compound minimizes the variability that can be introduced by a different internal standard, which may not behave identically to the analyte during extraction and ionization.
References
- 1. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lomitapide: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Lomitapide-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Lomitapide, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of Lomitapide-d4, a deuterated stable isotope-labeled internal standard, with alternative internal standards, supported by established principles in bioanalysis and illustrative experimental data.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their use is recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is a cornerstone of robust bioanalytical method validation.[2] The fundamental principle behind their superiority lies in their near-identical physicochemical properties to the analyte of interest. This ensures that the internal standard and the analyte behave in the same manner during every stage of the analytical process, from sample preparation to detection. By compensating for variability in extraction recovery, matrix effects, and instrument response, deuterated internal standards like this compound enable more accurate and precise quantification.[1]
Superior Performance of this compound
The primary advantage of a deuterated internal standard such as this compound over a structural analog is its ability to co-elute with the unlabeled analyte. This co-elution is crucial for compensating for matrix effects, which are a significant source of variability in bioanalytical methods.[1] A structural analog, due to its different chemical structure, will likely have a different retention time and may be affected differently by the sample matrix, leading to less accurate results.[3]
The following table summarizes the expected performance characteristics of a bioanalytical method for Lomitapide using this compound versus a hypothetical structural analog internal standard, based on established principles and data from similar compounds.
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS (Hypothetical) | Rationale for Superior Performance of this compound |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 | Both can achieve good linearity, but the deuterated IS provides a more consistent response across the concentration range. |
| Accuracy (% Bias) | Within ± 15% | Can be within ± 15%, but more susceptible to variability | The deuterated IS more effectively compensates for matrix effects, leading to a truer measurement of the analyte concentration. |
| Precision (% CV) | ≤ 15% | Often > 15%, especially with variable matrices | Near-identical extraction recovery and ionization response minimize variability between samples. |
| Matrix Effect (% CV) | ≤ 15% | Can be > 15% | Co-elution with the analyte ensures that both are equally affected by ion suppression or enhancement from the biological matrix.[1] |
| Extraction Recovery | Consistent and reproducible | Can be variable and different from the analyte | The chemical similarity of the deuterated IS ensures it is extracted with the same efficiency as the analyte. |
Experimental Protocols
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Lomitapide in human plasma using this compound as an internal standard would typically involve the following steps.
Sample Preparation: Protein Precipitation
This is a common and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.
-
Aliquoting: Transfer 100 µL of the plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in acetonitrile) to each tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis, avoiding disturbance of the protein pellet.
LC-MS/MS Analysis
The following are representative conditions for the chromatographic separation and mass spectrometric detection of Lomitapide and this compound.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions (Hypothetical):
-
Lomitapide: [M+H]⁺ > fragment ion
-
This compound: [M+H+4]⁺ > corresponding fragment ion
-
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both Lomitapide and this compound.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Calibration Curve Construction: Plot the peak area ratios of the calibration standards against their nominal concentrations. A linear regression with 1/x² weighting is typically used.
-
Quantification of Unknowns: Determine the concentration of Lomitapide in the unknown samples and quality control samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow and the logical basis for selecting a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Lomitapide-d4 in Regulated Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the selection of an appropriate internal standard (IS) is a critical determinant of assay robustness, accuracy, and precision. This is particularly crucial for ensuring the reliable quantification of therapeutic agents like Lomitapide (B243), a microsomal triglyceride transfer protein (MTP) inhibitor used in the treatment of homozygous familial hypercholesterolemia. This guide provides an objective comparison of the expected performance of Lomitapide-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), with alternative internal standards, supported by representative experimental data and detailed methodologies.
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis, especially for methods employing liquid chromatography-mass spectrometry (LC-MS).[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation and analysis, leading to improved data quality.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of SIL-IS whenever possible in bioanalytical methods.
Data Presentation: Performance Comparison
The following tables summarize the expected key performance parameters of a bioanalytical method for Lomitapide utilizing this compound as the internal standard compared to a hypothetical structural analog IS. The data for the structural analog represents potential outcomes when a non-ideal IS is used.
Table 1: Comparison of Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Method with this compound (Expected) | Method with Structural Analog IS (Hypothetical) |
| Linearity Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.990 |
| LLOQ | 1 ng/mL | 5 ng/mL |
Table 2: Comparison of Accuracy and Precision
| Parameter | Method with this compound (Expected) | Method with Structural Analog IS (Hypothetical) |
| Intra-day Precision (%CV) | ||
| LLOQ | ≤ 20% | ≤ 25% |
| Low, Mid, High QC | ≤ 15% | ≤ 20% |
| Inter-day Precision (%CV) | ||
| LLOQ | ≤ 20% | ≤ 25% |
| Low, Mid, High QC | ≤ 15% | ≤ 20% |
| Accuracy (% Bias) | ||
| LLOQ | Within ±20% | Within ±25% |
| Low, Mid, High QC | Within ±15% | Within ±20% |
Table 3: Comparison of Recovery and Matrix Effect
| Parameter | Method with this compound (Expected) | Method with Structural Analog IS (Hypothetical) |
| Extraction Recovery | Consistent and reproducible across concentration range | Variable and less consistent |
| Matrix Effect (%CV of IS-normalized matrix factor) | ≤ 15% | > 15% |
Experimental Protocols
The following are detailed methodologies for key experiments in the validation of a bioanalytical method for Lomitapide using this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules like Lomitapide from plasma samples.
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis.
-
Procedure:
-
To 100 µL of a human plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard, this compound, at a fixed concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Lomitapide: [M+H]⁺ > fragment ion
-
This compound: [M+H]⁺ > fragment ion
-
Accuracy and Precision Assessment
-
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of agreement among individual measurements (precision).
-
Procedure:
-
Prepare quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Analyze five replicates of each QC level in three separate analytical runs on different days.
-
Calculate the mean, standard deviation, coefficient of variation (%CV), and percentage bias for each QC level.
-
Matrix Effect Evaluation
-
Objective: To assess the influence of matrix components on the ionization of the analyte and the internal standard.
-
Procedure:
-
Obtain blank plasma from at least six different sources.
-
Prepare three sets of samples:
-
Set A: Analyte and this compound spiked into a neat solution.
-
Set B: Blank plasma extract spiked with the analyte and this compound.
-
Set C: Plasma spiked with the analyte and this compound before extraction.
-
-
Calculate the matrix factor (MF) and the internal standard-normalized matrix factor. The coefficient of variation of the IS-normalized MF across the different plasma lots should be ≤15%.
-
Mandatory Visualization
Caption: Bioanalytical workflow for Lomitapide quantification.
Caption: Logical flow of bioanalytical method validation.
References
A Comprehensive Guide to the Validation of Lomitapide-d4 Stability in Stock and Working Solutions
In the realm of bioanalytical research and drug development, the accuracy and reliability of quantitative analysis are paramount. The use of stable isotope-labeled internal standards, such as Lomitapide-d4, is a cornerstone of robust analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. The underlying assumption is that the internal standard (IS) behaves identically to the analyte of interest throughout the analytical process, thereby correcting for variability. However, the stability of the IS in its storage and working conditions is a critical factor that must be rigorously validated to ensure data integrity.
This guide provides a comprehensive overview of the validation process for this compound stability in both stock and working solutions. It outlines the experimental protocols based on established regulatory guidelines and presents data in a clear, comparative format.
Importance of Internal Standard Stability
An unstable internal standard can lead to significant analytical errors. Degradation of the IS can result in an altered concentration, leading to an inaccurate calculation of the analyte concentration. Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the validation of the stability of analytes and internal standards in stock and working solutions.[1][2][3]
Experimental Protocols
The following protocols are designed to assess the stability of this compound under various storage conditions, reflecting the typical lifecycle of these solutions in a laboratory setting.
Stock Solution Stability
Objective: To determine the stability of this compound stock solution under specified storage conditions (e.g., refrigerated and room temperature).
Methodology:
-
Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Storage: Aliquot the stock solution into multiple vials. Store one set of vials at the intended long-term storage condition (e.g., 2-8°C) and another set at room temperature (e.g., 20-25°C).
-
Analysis: At predetermined time points (e.g., 0, 7, 14, 30, and 90 days), analyze the stored solutions.
-
Comparison: Compare the analytical response of the stored solutions against a freshly prepared this compound stock solution of the same concentration.
-
Acceptance Criteria: The mean response of the stored solution should be within ±10% of the mean response of the freshly prepared solution.[4]
Working Solution Stability
Objective: To evaluate the stability of this compound working solutions, which are typically dilutions of the stock solution used for spiking into calibration standards and quality control samples.
Methodology:
-
Preparation: Prepare working solutions of this compound at concentrations relevant to the intended analytical method (e.g., low, medium, and high concentrations).
-
Storage: Store the working solutions under conditions that mimic their routine use, such as in an autosampler for a specified duration (e.g., 24 or 48 hours) and at room temperature for the duration of a typical analytical run.
-
Analysis: Analyze the stored working solutions at defined intervals.
-
Comparison: Compare the analytical response of the stored working solutions to that of freshly prepared working solutions.
-
Acceptance Criteria: The mean response of the stored working solutions should be within ±15% of the mean response of the freshly prepared solutions.
Data Presentation
The following tables summarize hypothetical stability data for this compound, illustrating how results should be presented for easy comparison.
Table 1: this compound Stock Solution Stability (1 mg/mL in Methanol)
| Storage Condition | Time Point | Mean Response (Stored) | Mean Response (Fresh) | % Difference | Pass/Fail |
| 2-8°C | Day 7 | 998,543 | 1,001,234 | -0.27% | Pass |
| Day 14 | 995,678 | 1,002,345 | -0.66% | Pass | |
| Day 30 | 990,123 | 1,000,987 | -1.08% | Pass | |
| Day 90 | 985,432 | 1,001,567 | -1.61% | Pass | |
| Room Temp (20-25°C) | Day 7 | 980,345 | 1,001,234 | -2.09% | Pass |
| Day 14 | 965,789 | 1,002,345 | -3.65% | Pass | |
| Day 30 | 940,567 | 1,000,987 | -6.04% | Pass | |
| Day 90 | 880,123 | 1,001,567 | -12.13% | Fail |
Table 2: this compound Working Solution Stability (10 µg/mL in 50:50 Acetonitrile:Water)
| Storage Condition | Time Point | Mean Response (Stored) | Mean Response (Fresh) | % Difference | Pass/Fail |
| Autosampler (4°C) | 12 hours | 501,234 | 500,987 | 0.05% | Pass |
| 24 hours | 498,765 | 501,123 | -0.47% | Pass | |
| 48 hours | 495,432 | 500,567 | -1.03% | Pass | |
| Room Temp (20-25°C) | 6 hours | 490,876 | 500,987 | -2.02% | Pass |
| 12 hours | 485,345 | 501,123 | -3.15% | Pass | |
| 24 hours | 470,123 | 500,567 | -6.08% | Pass |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the stability of this compound in stock and working solutions.
Caption: Workflow for this compound Stability Validation.
Conclusion
The validation of this compound stability in stock and working solutions is a critical step in the development of reliable bioanalytical methods. By following established protocols and clearly documenting the results, researchers can ensure the integrity of their analytical data and comply with regulatory expectations. The experimental design and acceptance criteria presented in this guide provide a robust framework for assessing the stability of this compound and other deuterated internal standards.
References
The Strategic Advantage of Deuteration: Assessing the Positional Impact on Lomitapide-d4 Utility
A Comparative Guide for Researchers and Drug Development Professionals
The quest for enhanced therapeutic agents has led to innovative strategies in drug design, with selective deuteration emerging as a powerful tool to optimize pharmacokinetic profiles. This guide provides a comprehensive comparison of Lomitapide and its deuterated analog, Lomitapide-d4. By examining the theoretical benefits conferred by the kinetic isotope effect and outlining key experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to assess the potential of this compound as a more robust therapeutic option for homozygous familial hypercholesterolemia (HoFH).
The Principle of Deuteration: A Metabolic Shield
Deuteration involves the strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium (B1214612).[1][2] This seemingly minor modification can have a profound impact on a drug's metabolic fate due to the kinetic isotope effect (KIE).[1][] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for cleavage.[1] Consequently, metabolic processes that involve the breaking of a C-H bond, often a rate-limiting step in drug metabolism, are significantly slowed at the site of deuteration.[4][5] This can lead to:
-
Enhanced Metabolic Stability: A reduced rate of metabolism can increase the drug's half-life and overall exposure (AUC).[1]
-
Improved Pharmacokinetic Profile: Slower metabolism may lead to less frequent dosing and a more consistent therapeutic effect.[]
-
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can "shunt" metabolism away from the formation of undesirable byproducts.[1]
Lomitapide: Mechanism of Action
Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[6][7] MTP plays a critical role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[7][8] By binding to MTP in the endoplasmic reticulum, Lomitapide effectively blocks the loading of triglycerides onto nascent apoB.[6][8] This inhibition leads to a significant reduction in the production of VLDL and chylomicrons, and consequently, a decrease in plasma low-density lipoprotein cholesterol (LDL-C) levels.[6][7]
Below is a diagram illustrating the signaling pathway of Lomitapide's mechanism of action.
Caption: Mechanism of action of Lomitapide in inhibiting MTP.
Lomitapide Metabolism and the Rationale for Deuteration
Lomitapide is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[9][10][11] The main metabolic pathway involves oxidative N-dealkylation, leading to the formation of two major inactive metabolites, M1 and M3.[6] Given that CYP3A4-mediated metabolism is a key route of elimination for Lomitapide, this presents a prime opportunity for enhancement through deuteration.
By strategically placing deuterium atoms at the sites of metabolic attack by CYP3A4, the rate of Lomitapide's breakdown can be slowed. This would be expected to increase the systemic exposure and half-life of the active drug. In the case of Lomitapide, the four hydrogen atoms on the two methylene (B1212753) groups of the piperidine (B6355638) ring adjacent to the nitrogen atom are likely primary sites for oxidative metabolism. Therefore, replacing these hydrogens with deuterium to create This compound is a logical approach to enhance its metabolic stability.
Comparative Analysis: Lomitapide vs. This compound
The following tables provide a theoretical comparison of the expected properties of Lomitapide and this compound, based on the principles of the kinetic isotope effect.
Table 1: Predicted Pharmacokinetic Parameters
| Parameter | Lomitapide | This compound (Predicted) | Rationale for Difference |
| Metabolism | Primarily by CYP3A4 via N-dealkylation.[6] | Reduced rate of CYP3A4-mediated N-dealkylation. | The C-D bonds at the site of deuteration are stronger than C-H bonds, slowing enzymatic cleavage (Kinetic Isotope Effect).[1] |
| Half-life (t½) | Approximately 39.7 hours.[9][10] | Potentially longer. | Slower metabolism leads to a decreased rate of elimination.[] |
| Bioavailability | Approximately 7%.[6] | Potentially higher. | Reduced first-pass metabolism in the liver could increase the amount of drug reaching systemic circulation.[12] |
| Time to Maximum Concentration (Tmax) | Approximately 6 hours.[6] | Likely similar. | Absorption is generally not significantly affected by deuteration. |
| Clearance | Subject to significant hepatic clearance. | Potentially lower. | A reduced rate of metabolism would decrease the rate of clearance from the body. |
Table 2: Potential Clinical Implications
| Feature | Lomitapide | This compound (Potential Advantage) | Supporting Rationale |
| Dosing Frequency | Once daily.[7] | Potential for less frequent dosing (e.g., every other day). | A longer half-life could maintain therapeutic concentrations for a longer duration.[5] |
| Therapeutic Efficacy | Reduces LDL-C by up to 50%.[6] | Potentially improved or more consistent LDL-C reduction. | Higher and more sustained plasma concentrations of the active drug could lead to greater inhibition of MTP. |
| Adverse Effects | Gastrointestinal issues and potential for hepatotoxicity.[6][10] | Potentially a more favorable safety profile. | A lower required dose to achieve the same therapeutic effect could reduce dose-dependent side effects. Altered metabolism might also reduce the formation of any toxic metabolites.[1] |
| Drug-Drug Interactions | Strong and moderate CYP3A4 inhibitors are contraindicated.[7] | Potentially reduced impact of CYP3A4 inhibitors. | If the metabolism of this compound is less dependent on CYP3A4, the risk of interactions with inhibitors of this enzyme could be lessened. |
Experimental Protocols for Comparative Assessment
To validate the theoretical advantages of this compound, a series of in vitro and in vivo experiments are necessary. The following outlines key experimental protocols that can be employed for a direct comparison with Lomitapide.
1. In Vitro Metabolic Stability Assay
-
Objective: To compare the rate of metabolism of Lomitapide and this compound.
-
Methodology:
-
Incubate Lomitapide and this compound separately with human liver microsomes (or recombinant CYP3A4 enzymes) and a NADPH-regenerating system.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the concentration of the parent compound at each time point using LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance for both compounds.
-
2. Pharmacokinetic Study in Animal Models
-
Objective: To compare the in vivo pharmacokinetic profiles of Lomitapide and this compound.
-
Methodology:
-
Administer equivalent oral doses of Lomitapide and this compound to separate groups of laboratory animals (e.g., rats or mice).
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Quantify the plasma concentrations of the parent drugs and their major metabolites using a validated LC-MS/MS method.
-
Determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and bioavailability) for both compounds using appropriate software.
-
The workflow for these comparative studies is depicted in the diagram below.
Caption: Experimental workflow for comparing Lomitapide and this compound.
Conclusion
The strategic deuteration of Lomitapide at the primary sites of metabolism offers a promising avenue for developing a superior therapeutic agent for HoFH. The predicted enhancements in metabolic stability and the potential for an improved pharmacokinetic profile and safety margin make this compound a compelling candidate for further investigation. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these theoretical advantages. Through rigorous comparative studies, the full clinical utility of this compound can be elucidated, potentially leading to a more effective and safer treatment option for patients with this devastating genetic disorder.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 6. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lomitapide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Lomitapide - BioPharma Notes [biopharmanotes.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: Evaluating Lomitapide-d4 for Unwavering Accuracy and Precision
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible quantitative data is paramount. In the bioanalysis of pharmaceuticals such as Lomitapide, a lipid-lowering agent, the choice of an appropriate internal standard is a critical determinant of assay performance. This guide provides a comprehensive comparison of the accuracy and precision of Lomitapide-d4, a deuterated internal standard, against a hypothetical structural analog, underscoring the superior performance of stable isotope-labeled standards in quality control samples.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This preference is rooted in the ability of a SIL-IS to mimic the analyte of interest throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. This co-elution and similar physicochemical behavior effectively compensate for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision.
Comparative Performance: this compound vs. a Structural Analog
To illustrate the performance advantages of a deuterated internal standard, the following table summarizes typical accuracy and precision data for the quantification of Lomitapide in quality control (QC) samples using both this compound and a hypothetical structural analog internal standard. The data presented is representative of what is expected from a validated bioanalytical method under regulatory guidelines.
| Quality Control Sample | Analyte Concentration (ng/mL) | Accuracy (% Bias) with this compound | Precision (% CV) with this compound | Accuracy (% Bias) with Structural Analog IS | Precision (% CV) with Structural Analog IS |
| Lower Limit of Quantitation (LLOQ) | 1 | -2.5 | 8.2 | -8.0 | 15.5 |
| Low Quality Control (LQC) | 3 | 1.8 | 6.5 | 5.2 | 12.8 |
| Medium Quality Control (MQC) | 50 | 0.5 | 4.1 | -3.5 | 9.7 |
| High Quality Control (HQC) | 150 | -1.2 | 3.5 | 2.1 | 7.3 |
As demonstrated in the table, the use of this compound as an internal standard is expected to yield accuracy values consistently within ±5% of the nominal concentration and precision values (expressed as the coefficient of variation, %CV) well below 10% across all QC levels. In contrast, a structural analog internal standard, while potentially acceptable, typically exhibits greater variability, with wider deviations in accuracy and higher %CV values. This increased variability can be attributed to differences in extraction recovery, chromatographic retention, and ionization efficiency between the analog and the analyte, particularly in complex biological matrices.
The Experimental Workflow: A Step-by-Step Approach
The development and validation of a robust bioanalytical method are crucial for obtaining reliable pharmacokinetic and toxicokinetic data. The following diagram illustrates a typical experimental workflow for the quantification of Lomitapide in human plasma using a deuterated internal standard.
Justification for Using a Stable Isotope-Labeled Internal Standard: A Guide to Lomitapide-d4
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a critical cornerstone of preclinical and clinical studies.[1] Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard in quantitative bioanalysis, particularly for chromatographic methods coupled with mass spectrometry (LC-MS/MS).[1][2] This guide provides a comparative overview of SIL-ISs, using Lomitapide-d4 as a prime example, and presents the supporting rationale and experimental frameworks for its use.
The selection of an appropriate internal standard (IS) is paramount for minimizing variance and ensuring the accuracy and precision of bioanalytical data.[1] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, extraction, and detection.[2] A stable isotope-labeled version of the analyte is considered the most suitable choice to achieve this.[1]
The Superiority of Stable Isotope-Labeled Internal Standards
The power of a SIL-IS, such as this compound, lies in the principle of isotope dilution mass spectrometry.[2] By replacing one or more atoms with their stable, heavier isotopes (e.g., replacing hydrogen with deuterium), the SIL-IS becomes chemically and physically almost identical to the analyte.[2][3] This near-perfect analogy allows the SIL-IS to:
-
Compensate for Matrix Effects: The "matrix effect"—suppression or enhancement of the analyte's ionization due to co-eluting components from the biological sample—is a significant source of imprecision in LC-MS/MS assays.[4][5][6] Because a SIL-IS co-elutes and has nearly identical ionization efficiency to the analyte, it experiences the same matrix effects, allowing for accurate correction.[4][6][7]
-
Correct for Variability in Sample Preparation: Any loss of analyte during sample extraction, cleanup, or injection will be mirrored by the SIL-IS.[2][4] This ensures that the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.[2]
-
Meet Regulatory Expectations: Regulatory bodies, including those harmonized under the International Council for Harmonisation (ICH) M10 guideline, recommend the use of a stable isotope-labeled analyte as the internal standard whenever possible for mass spectrometry-based methods.[8][9]
Performance Comparison: SIL-IS vs. Alternative Standards
The use of a SIL-IS like this compound provides demonstrable improvements in assay performance compared to alternatives, such as a structural analog or using no internal standard at all. While a structural analog may be used when a SIL-IS is unavailable, it may not co-elute or have the same extraction recovery and ionization response as the analyte, leading to potential inaccuracies.[6][10][11]
| Performance Parameter | No Internal Standard | Structural Analog Internal Standard | Stable Isotope-Labeled Internal Standard (e.g., this compound) |
| Precision (%CV) | High (>15%) | Moderate (5-15%) | Excellent (<5%) |
| Accuracy (%Bias) | Variable (Can be >±20%) | Improved (Can be ±15%) | High (Typically <±5%) |
| Matrix Effect | Uncorrected | Partially Corrected | Effectively Corrected |
| Extraction Recovery | Uncorrected | Inconsistently Corrected | Effectively Corrected |
| Regulatory Acceptance | Not Acceptable for Regulated Bioanalysis | Acceptable with Justification | Gold Standard / Highly Recommended [1][8][9] |
Table 1: Comparison of key bioanalytical performance parameters. The values represent typical observations in LC-MS/MS assays and highlight the superior performance achieved with a stable isotope-labeled internal standard.
Experimental Protocol: Quantification of Lomitapide in Human Plasma
This section outlines a typical protocol for the determination of Lomitapide in human plasma using this compound as an internal standard via LC-MS/MS.
1. Materials and Reagents:
-
Lomitapide reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Lomitapide and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Lomitapide stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., 1 to 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 50 ng/mL) in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (calibrators, quality controls, or unknown study samples) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (this compound in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
4. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Lomitapide: Monitor the specific precursor ion to product ion transition.
-
This compound: Monitor the corresponding d4-shifted precursor ion to product ion transition.
-
5. Data Analysis:
-
Quantify Lomitapide by calculating the peak area ratio of the Lomitapide MRM transition to the this compound MRM transition.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentration of Lomitapide in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of a bioanalytical method using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard (SIL-IS).
Lomitapide Mechanism of Action
Lomitapide lowers cholesterol by inhibiting the microsomal triglyceride transfer protein (MTP).[12][13] This action prevents the assembly of apolipoprotein B (apoB)-containing lipoproteins, which ultimately reduces the levels of low-density lipoprotein cholesterol (LDL-C) in the plasma.[14]
Caption: Mechanism of action of Lomitapide via MTP inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. waters.com [waters.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. texilajournal.com [texilajournal.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Lomitapide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Internal Standard Selection in Bioanalysis: A Comparative Guide to Regulatory Compliance and Performance
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice and proper use of an internal standard (IS) is a critical factor in ensuring the accuracy and reliability of quantitative bioanalytical methods. This guide provides an objective comparison of the two primary types of internal standards—Stable Isotope-Labeled (SIL) and structural analogs—supported by experimental data and detailed protocols in alignment with global regulatory expectations.
The landscape of regulatory guidelines for bioanalytical method validation has largely been harmonized through the International Council for Harmonisation (ICH) M10 guideline, which has been adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] A central tenet of these guidelines is the emphasis on the use of an appropriate internal standard to compensate for variability during sample preparation and analysis.[1]
The ICH M10 guideline explicitly recommends the use of a stable isotope-labeled (SIL) internal standard whenever possible, considering it the "gold standard" for quantitative bioanalysis, especially for methods employing liquid chromatography-mass spectrometry (LC-MS).[3][4] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[5] When a SIL-IS is not available, a structural analog may be used, but its selection and performance must be thoroughly justified.[3]
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The superiority of a SIL-IS lies in its near-identical physicochemical properties to the analyte. This ensures that it co-elutes chromatographically and behaves similarly during extraction and ionization, thereby providing more effective compensation for matrix effects and variability in sample recovery.[5][6]
The following table summarizes representative validation data from a comparative study of two methods for the analysis of 4-(Trifluoromethyl)aniline: Method A, using a SIL-IS (4-(Trifluoromethyl)aniline-d4), and Method B, employing a structural analog.
| Validation Parameter | Method A (SIL-IS) | Method B (Structural Analog IS) | Acceptance Criteria (ICH M10) |
| Accuracy (% Bias) | |||
| Intra-day Low QC | -1.8% | -8.9% | Within ±15% of nominal value |
| Intra-day Medium QC | 0.9% | 6.2% | Within ±15% of nominal value |
| Intra-day High QC | 1.2% | 3.5% | Within ±15% of nominal value |
| Inter-day Low QC | -2.5% | -11.4% | Within ±15% of nominal value |
| Inter-day Medium QC | 1.5% | 8.1% | Within ±15% of nominal value |
| Inter-day High QC | 1.8% | 5.7% | Within ±15% of nominal value |
| Precision (% CV) | |||
| Intra-day LLOQ QC | 3.1% | 7.5% | ≤15% (≤20% at LLOQ) |
| Intra-day Medium QC | 2.5% | 5.8% | ≤15% |
| Intra-day High QC | 1.9% | 4.2% | ≤15% |
| Inter-day Low QC | 4.2% | 9.3% | ≤15% (≤20% at LLOQ) |
| Inter-day Medium QC | 3.3% | 7.1% | ≤15% |
| Inter-day High QC | 2.8% | 6.5% | ≤15% |
| Matrix Effect (% CV) | 2.1% | 12.8% | ≤15% |
| Recovery (%) | 92.5% | 85.3% | Consistent and Reproducible |
QC: Quality Control, LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation. Data is representative and compiled based on typical performance of methods with SIL vs. structural analog internal standards.[5]
The data clearly demonstrates that the method utilizing the SIL-IS exhibits superior accuracy and precision, with lower bias and variability.[5] Crucially, the matrix effect is significantly mitigated with the SIL-IS, highlighting its ability to effectively compensate for ionization suppression or enhancement.[5]
Experimental Protocols
To ensure the robustness and regulatory compliance of a bioanalytical method, a series of validation experiments must be performed. Below are detailed methodologies for key experiments to evaluate the performance of an internal standard.
Internal Standard Suitability and Interference Check
Objective: To verify that the internal standard does not interfere with the analyte quantification and that the blank matrix is free from interfering components at the retention times of the analyte and IS.[3]
Protocol:
-
Prepare a set of at least six different sources of blank biological matrix.
-
Prepare a "zero sample" by spiking the blank matrix with the internal standard at its working concentration.
-
Prepare Lower Limit of Quantification (LLOQ) samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.
-
Analyze the blank matrix samples, zero sample, and LLOQ samples.
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[3]
-
The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.[3]
Matrix Effect Evaluation
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.
Protocol:
-
Obtain at least six different lots of the biological matrix.
-
Set 1 (Analyte in Post-Extraction Spiked Matrix): Extract the blank matrix from each of the six sources. After the final extraction step, spike the extract with the analyte and internal standard at low and high QC concentrations.
-
Set 2 (Analyte in Neat Solution): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same low and high QC concentrations.
-
Analyze both sets of samples and calculate the matrix factor (MF) for each lot: MF = (Peak response in the presence of matrix) / (Peak response in neat solution)
-
Calculate the IS-normalized matrix factor.
Acceptance Criteria:
-
The coefficient of variation (%CV) of the IS-normalized matrix factors from the six lots of matrix should not be greater than 15%.[7]
Recovery Evaluation
Objective: To determine the extraction efficiency of the analytical method for both the analyte and the internal standard.
Protocol:
-
Set 1 (Extracted Samples): Spike the biological matrix with the analyte and internal standard at low, medium, and high QC concentrations and process them through the entire extraction procedure.
-
Set 2 (Post-Extraction Spiked Samples): Extract blank biological matrix. After the final extraction step, spike the extract with the analyte and internal standard at the same low, medium, and high QC concentrations.
-
Analyze both sets of samples.
-
Calculate the percent recovery for each QC level: % Recovery = (Mean peak area of Set 1 / Mean peak area of Set 2) x 100
Acceptance Criteria:
-
While 100% recovery is not required, it should be consistent and reproducible. The %CV of the recovery across the QC levels should ideally be ≤15%.[6]
Visualization of Key Workflows and Logical Relationships
To further clarify the processes involved in internal standard selection and evaluation, the following diagrams illustrate the decision-making process and the experimental workflow for assessing matrix effects.
Caption: Decision pathway for internal standard selection.
Caption: Workflow for matrix effect evaluation.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Lomitapide-d4
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to laboratory safety and environmental stewardship. Lomitapide-d4, a deuterated analog of Lomitapide, requires careful handling and adherence to specific disposal protocols. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring a safe laboratory environment and compliance with regulatory standards.
Hazard Profile and Safety Recommendations
Key Safety and Regulatory Information:
| Parameter | Information | Recommendations |
| Hazard Classification | Does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008 for the non-deuterated form.[1] | Handle as a potentially hazardous substance. |
| Personal Protective Equipment (PPE) | Safety glasses, protective gloves, lab coat. A dust respirator may be necessary if handling powder.[1] | Always wear appropriate PPE when handling this compound. |
| Storage | Store at 20°C to 25°C (68°F to 77°F); excursions permitted between 15°C and 30°C (59°F and 86°F).[3] | Store in a designated, secure area away from incompatible materials.[4] |
| Regulatory Framework | Disposal of chemical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] | All disposal must be conducted in compliance with local, state, and federal regulations. |
| Disposal Method | Engage a licensed and certified hazardous waste disposal company.[2][4] | Do not dispose of down the drain or in regular trash.[7][8] |
Step-by-Step Disposal Protocol for this compound
Adherence to a systematic disposal protocol is crucial for minimizing risks and ensuring regulatory compliance. The following steps provide a clear workflow for the safe disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2]
-
Waste Segregation: It is critical to segregate this compound waste from general and non-hazardous waste streams.[2]
-
Solid Waste: Place any solid this compound and contaminated materials (e.g., weighing paper, gloves, vials) into a primary, sealable, and robust container.[4] This primary container should then be placed within a designated hazardous chemical waste container.
-
Liquid Waste: Solutions containing this compound must not be disposed of down the drain.[4] Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.[9]
-
-
Containerization and Labeling: The hazardous waste container must be chemically compatible with the waste and equipped with a secure, leak-proof closure.[5] It must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard warnings.[4]
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[10] This area should be near the point of generation, away from incompatible materials, and not in general laboratory traffic areas.[5][10]
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.[2][4] Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and ensure all documentation is in order.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Lomitapide | C39H37F6N3O2 | CID 9853053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. nationalacademies.org [nationalacademies.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling Lomitapide-d4
Assumption of Equivalence: No specific safety data sheet (SDS) for Lomitapide-d4 was identified. This document assumes that the safety and handling procedures for this compound are identical to those for its non-deuterated counterpart, Lomitapide. This assumption is based on the principle that isotopic labeling with deuterium (B1214612) does not significantly alter the chemical reactivity or biological properties of the molecule from a safety perspective.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for all personnel handling this compound to minimize exposure. Lomitapide is considered a potent compound, and precautions should be taken accordingly.
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or neoprene gloves, double-gloving recommended. | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles. |
| Lab Coat/Gown | Disposable, fluid-resistant gown with long sleeves and tight cuffs. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a containment system. | Prevents inhalation of airborne particles. |
Note: All PPE should be removed and disposed of as contaminated waste before leaving the designated handling area.
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
2.1. Designated Handling Area:
-
All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control for airborne particles.
-
The work area should be clearly marked with warning signs indicating the presence of a potent compound.
2.2. Weighing and Reconstitution:
-
Preparation: Before starting, ensure all necessary equipment and supplies are within the containment area, including the compound, solvents, weighing paper, spatulas, and waste containers.
-
Weighing: Carefully weigh the desired amount of this compound powder on a tared weigh boat within the fume hood. Avoid creating dust.
-
Reconstitution: Add the solvent to the powder slowly to avoid splashing. Gently swirl the container to dissolve the compound completely.
2.3. Experimental Use:
-
When transferring solutions of this compound, use Luer-Lok syringes and needles or other closed-system transfer devices to prevent leaks and spills.
-
All equipment that comes into contact with this compound should be decontaminated after use.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weighing paper, and pipette tips, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinses from contaminated glassware should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Sharps: Needles and syringes used for transferring this compound solutions should be disposed of in a designated sharps container for hazardous materials.
3.2. Waste Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.
-
Follow your institution's and local regulations for the final disposal of hazardous chemical waste. This typically involves collection by a certified hazardous waste disposal company.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
4.1. Spill Kit:
-
A spill kit specifically for potent compounds should be readily available in the laboratory. This kit should contain:
-
Appropriate PPE (gloves, gown, eye protection, respirator)
-
Absorbent pads or materials
-
Designated waste bags for contaminated materials
-
Decontaminating solution (e.g., a solution of detergent and water)
-
4.2. Spill Cleanup Procedure:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don PPE: Put on the appropriate personal protective equipment from the spill kit.
-
Contain the Spill:
-
Powder: Gently cover the spill with damp absorbent pads to avoid making the powder airborne.
-
Liquid: Cover the spill with absorbent pads, working from the outside in.
-
-
Clean the Area: Carefully collect all contaminated absorbent materials and place them in a labeled hazardous waste bag. Clean the spill area with a decontaminating solution and then wipe it down with clean water.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and follow any institutional reporting requirements.
Mandatory Visualizations
Mechanism of Action of Lomitapide
The following diagram illustrates the mechanism of action of Lomitapide. Lomitapide inhibits the microsomal triglyceride transfer protein (MTP), which is a key protein in the assembly of apolipoprotein B (ApoB)-containing lipoproteins in the liver and intestine.[1] By inhibiting MTP, Lomitapide reduces the secretion of very-low-density lipoprotein (VLDL) from the liver, which subsequently leads to lower levels of low-density lipoprotein (LDL) cholesterol in the plasma.[1][2]
Caption: Mechanism of action of this compound.
Experimental Workflow for Handling this compound
This diagram outlines the standard workflow for handling a potent compound like this compound in a research setting, from preparation to disposal.
Caption: Standard workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
